3-(3-(Benzyloxy)phenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXOYUOKPLHWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620391 | |
| Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57668-34-5 | |
| Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3-(benzyloxy)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-(benzyloxy)phenyl)propanoic acid is a carboxylic acid derivative with significant potential in pharmaceutical research and development. Its structural features, particularly the benzyloxy-substituted phenyl ring, make it an interesting candidate for investigation as a non-steroidal anti-inflammatory drug (NSAID) and as a modulator of G-protein coupled receptors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its biological activity, with a focus on its role as a GPR34 antagonist.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 57668-34-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₆H₁₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 256.29 g/mol | Calculated |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 79.5-88.5 °C | --INVALID-LINK-- |
| Solubility | Soluble in methanol, chloroform. | Inferred from similar compounds |
| IUPAC Name | This compound | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be achieved through a malonic ester synthesis, a classic and reliable method for the preparation of substituted carboxylic acids. This procedure involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.
Experimental Protocol: Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
3-(Benzyloxy)benzyl bromide (or chloride)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (saturated solution)
Procedure:
-
Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 3-(benzyloxy)benzyl bromide (1.0 eq), dissolved in a minimal amount of anhydrous ethanol, dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Extraction: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude diethyl 2-(3-(benzyloxy)benzyl)malonate.
-
Hydrolysis and Decarboxylation: The crude malonic ester is refluxed with an excess of a 10% aqueous sodium hydroxide solution for 2-3 hours to hydrolyze the ester groups. The reaction mixture is then cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2. This will cause the dicarboxylic acid intermediate to precipitate. The mixture is then gently heated to 80-100 °C to facilitate decarboxylation, which is observed by the evolution of carbon dioxide. Heating is continued until gas evolution ceases.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated crude this compound is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure product.
Synthesis Workflow
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(3-(benzyloxy)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural elucidation of 3-(3-(benzyloxy)phenyl)propanoic acid. Given the sparse direct experimental data for this specific molecule, this document outlines a robust, proposed synthesis route and presents a detailed prediction of its spectroscopic characteristics. This guide is designed to be an essential resource for professionals in chemical synthesis and pharmaceutical development, offering a foundational understanding of the molecule's synthesis and characterization.
Proposed Synthesis: A Strategic Approach
The most viable synthetic route to this compound is through the benzylation of its precursor, 3-(3-hydroxyphenyl)propanoic acid. The Williamson ether synthesis is the method of choice for this transformation, offering high yields and operational simplicity. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking a benzyl halide.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Williamson Etherification
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-(3-hydroxyphenyl)propanoic acid
-
Benzyl bromide or Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(3-hydroxyphenyl)propanoic acid (1.0 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Spectroscopic Data for Structure Elucidation
The following tables summarize the key spectroscopic data for the precursor, 3-(3-hydroxyphenyl)propanoic acid, and the predicted data for the target compound, this compound. These predictions are based on the well-established influence of the benzyl ether moiety on the spectra of aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)
| Assignment | 3-(3-hydroxyphenyl)propanoic acid (Experimental) | This compound (Predicted) |
| -CH₂-COOH | δ 2.65 (t) | δ 2.70 (t) |
| -CH₂-Ar | δ 2.91 (t) | δ 2.98 (t) |
| -O-CH₂-Ph | - | δ 5.08 (s) |
| Aromatic-H | δ 6.65-7.18 (m) | δ 6.80-7.45 (m) |
| -COOH | Variable | Variable |
| -OH | Variable | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)
| Assignment | 3-(3-hydroxyphenyl)propanoic acid (Experimental) | This compound (Predicted) |
| -CH₂-COOH | δ 35.7 | δ 35.9 |
| -CH₂-Ar | δ 30.4 | δ 30.6 |
| -O-CH₂-Ph | - | δ 70.1 |
| Aromatic C | δ 113.8, 116.5, 120.9, 129.8, 142.5, 155.8 | δ 114.5, 116.8, 121.3, 127.5, 128.0, 128.6, 129.9, 136.9, 142.8, 159.1 |
| C=O | δ 178.5 | δ 178.8 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Functional Group | 3-(3-hydroxyphenyl)propanoic acid (cm⁻¹) [1][2] | This compound (Predicted, cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) |
| O-H stretch (Phenol) | 3400-3200 (broad) | Absent |
| C-H stretch (Aromatic) | ~3030 | ~3030 |
| C-H stretch (Aliphatic) | ~2940 | ~2940 |
| C=O stretch (Carboxylic Acid) | ~1700 | ~1705 |
| C=C stretch (Aromatic) | 1600-1450 | 1600-1450 |
| C-O stretch (Ether) | - | ~1250, ~1040 |
| C-O stretch (Phenol) | ~1230 | Absent |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 3-(3-hydroxyphenyl)propanoic acid [3][4] | 166 | 148 ([M-H₂O]⁺), 120 ([M-HCOOH]⁺), 107 |
| This compound (Predicted) | 256 | 211 ([M-COOH]⁺), 165, 91 ([C₇H₇]⁺, benzyl cation) |
The mass spectrum of this compound is expected to be dominated by the highly stable benzyl cation at m/z 91, a characteristic fragment for benzyl ethers.
This comprehensive guide provides the necessary tools for the unambiguous identification and characterization of this compound, facilitating its application in further research and development.
References
In-Depth Technical Guide: 3-(3-(benzyloxy)phenyl)propanoic acid
CAS Number: 57668-34-5
This technical guide provides a comprehensive overview of 3-(3-(benzyloxy)phenyl)propanoic acid, a valuable building block in organic synthesis and a compound of interest for researchers in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a general synthesis approach, discusses analytical characterization methods, and explores its potential biological relevance.
Physicochemical Properties
This compound is a white crystalline solid or powder.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 57668-34-5 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | |
| Melting Point | 79.5-88.5 °C | [1] |
| Appearance | White crystals or powder | [1] |
| Purity (Assay) | ≥95.0% (Silylated GC and Aqueous acid-base Titration) | [1] |
Synthesis and Experimental Protocols
A potential synthetic workflow is outlined below:
Caption: General workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical):
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Protection of 3-hydroxyphenylacetic acid: To a solution of 3-hydroxyphenylacetic acid in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) followed by the dropwise addition of a benzyl halide (e.g., benzyl bromide). The reaction mixture is typically stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). After an aqueous workup and extraction, the protected intermediate, 3-(benzyloxy)phenylacetic acid, is isolated.
-
Activation and Malonic Ester Condensation: The carboxylic acid group of 3-(benzyloxy)phenylacetic acid is activated, for instance, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the sodium salt of diethyl malonate (prepared by treating diethyl malonate with a base like sodium ethoxide) in an appropriate solvent like ethanol or THF.
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Hydrolysis and Decarboxylation: The resulting diethyl 2-(3-(benzyloxy)phenyl)malonate is subjected to basic hydrolysis (e.g., using aqueous NaOH) to saponify the ester groups, followed by acidification. The intermediate diacid is then heated to induce decarboxylation, yielding the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not publicly available, a predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of both the phenyl and benzyl groups, the benzylic methylene protons, and the two methylene groups of the propanoic acid chain. The carboxylic acid proton would appear as a broad singlet, typically downfield.
Mass Spectrometry (MS): Mass spectral analysis would be expected to show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the propanoic acid side chain.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector.
Biological Activity and Drug Development Potential
There is limited direct information on the biological activity of this compound itself. However, the broader class of arylpropanoic acids is well-known for its diverse pharmacological activities. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropanoic acid derivatives.
A structurally related compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a potent antagonist of the G protein-coupled receptor 34 (GPR34).[2] GPR34 is implicated in various physiological and pathological processes, and its antagonists are being explored for their therapeutic potential. This suggests that derivatives of this compound could be promising scaffolds for the development of novel therapeutics.
Given the structural similarities to other biologically active molecules, this compound could be a valuable starting point for the synthesis of compound libraries for screening against various biological targets.
Potential Signaling Pathway Involvement (Hypothetical):
Based on the activity of related compounds, derivatives of this compound could potentially modulate signaling pathways regulated by G protein-coupled receptors. A simplified, hypothetical signaling cascade that could be investigated is depicted below.
Caption: Hypothetical GPCR signaling pathway for derivatives.
Conclusion
This compound is a chemical compound with established physicochemical properties and a clear synthetic strategy. While direct biological data is scarce, its structural relationship to known bioactive molecules, particularly GPR34 antagonists, highlights its potential as a valuable scaffold in drug discovery and medicinal chemistry research. Further investigation into its synthesis, analytical characterization, and biological activity is warranted to fully elucidate its potential applications.
References
Synthesis of 3-(3-(benzyloxy)phenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(3-(benzyloxy)phenyl)propanoic acid, a valuable intermediate in pharmaceutical research and development. This document details two plausible synthetic routes, complete with proposed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a carboxylic acid derivative featuring a benzyloxy-substituted phenyl ring. Its structure lends itself to further chemical modification, making it a key building block in the synthesis of various target molecules in drug discovery. The synthesis of this compound typically involves a multi-step process, beginning with commercially available precursors. This guide will focus on two primary pathways: a route commencing with the Perkin or Knoevenagel condensation of 3-hydroxybenzaldehyde, and an alternative pathway involving the direct benzylation of 3-(3-hydroxyphenyl)propanoic acid.
Pathway 1: Synthesis via Perkin-Type Condensation and Subsequent Reduction
This pathway constitutes a three-step process:
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Step 1: Condensation. Formation of 3-(3-hydroxyphenyl)acrylic acid from 3-hydroxybenzaldehyde.
-
Step 2: Benzylation. Protection of the phenolic hydroxyl group.
-
Step 3: Reduction. Saturation of the carbon-carbon double bond to yield the final product.
Caption: Pathway 1: Perkin Condensation Route.
Step 1: Synthesis of 3-(3-Hydroxyphenyl)acrylic Acid
The initial step involves the condensation of 3-hydroxybenzaldehyde with a suitable active methylene compound. The Perkin reaction, utilizing an acid anhydride and its corresponding carboxylate salt, is a classic method for the synthesis of cinnamic acid derivatives.[1] Alternatively, the Knoevenagel condensation with malonic acid can be employed.
Table 1: Proposed Reaction Parameters for the Synthesis of 3-(3-Hydroxyphenyl)acrylic Acid
| Parameter | Value |
| Reactants | 3-Hydroxybenzaldehyde, Acetic Anhydride, Sodium Acetate |
| Solvent | None (neat reaction) |
| Temperature | 180°C |
| Reaction Time | 5 hours |
| Proposed Yield | 70-80% |
-
A mixture of 3-hydroxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 180°C and maintained at this temperature with stirring for 5 hours.
-
After cooling, the mixture is poured into water and boiled for 15 minutes to hydrolyze the excess acetic anhydride.
-
The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate the crude 3-(3-hydroxyphenyl)acrylic acid.
-
The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol/water to afford the pure product.
Step 2: Synthesis of 3-(3-(Benzyloxy)phenyl)acrylic Acid
The phenolic hydroxyl group of 3-(3-hydroxyphenyl)acrylic acid is protected using a benzyl group. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by deprotonation with a base, acts as a nucleophile towards benzyl bromide.
Table 2: Proposed Reaction Parameters for the Synthesis of 3-(3-(Benzyloxy)phenyl)acrylic Acid
| Parameter | Value |
| Reactants | 3-(3-Hydroxyphenyl)acrylic Acid, Benzyl Bromide, Potassium Carbonate |
| Solvent | Acetone or Dimethylformamide (DMF) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Proposed Yield | 85-95% |
-
To a solution of 3-(3-hydroxyphenyl)acrylic acid (1.0 eq) in acetone, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.2 eq) is then added, and the reaction mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification is achieved by recrystallization from ethanol to yield pure 3-(3-(benzyloxy)phenyl)acrylic acid.
Step 3: Synthesis of this compound
The final step involves the reduction of the carbon-carbon double bond of the acrylic acid derivative. Catalytic hydrogenation is the most common and efficient method for this transformation.
Table 3: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactant | 3-(3-(Benzyloxy)phenyl)acrylic Acid |
| Catalyst | 5% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas or Formic acid/Triethylamine |
| Solvent | Ethanol or Tetrahydrofuran (THF) |
| Temperature | Room Temperature to 65°C |
| Reaction Time | 4-16 hours |
| Proposed Yield | >95% |
-
3-(3-(benzyloxy)phenyl)acrylic acid (1.0 eq) is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 5% Pd/C (5-10 mol%) is added to the solution.
-
The vessel is purged with hydrogen gas and then pressurized to 1-3 atm of hydrogen.
-
The reaction mixture is stirred vigorously at room temperature for 4-8 hours until the uptake of hydrogen ceases.
-
Alternatively, for transfer hydrogenation, formic acid (4 eq) and triethylamine can be used as the hydrogen source in THF at 65°C for 16 hours.[1]
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Pathway 2: Direct Benzylation of 3-(3-Hydroxyphenyl)propanoic Acid
An alternative and more direct route involves the benzylation of commercially available 3-(3-hydroxyphenyl)propanoic acid.
Caption: Pathway 2: Direct Benzylation Route.
Synthesis of this compound via Direct Benzylation
This method simplifies the synthesis by starting with a precursor that already possesses the propanoic acid side chain.
Table 4: Proposed Reaction Parameters for the Direct Benzylation
| Parameter | Value |
| Reactants | 3-(3-Hydroxyphenyl)propanoic Acid, Benzyl Bromide, Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60-80°C |
| Reaction Time | 6-8 hours |
| Proposed Yield | 80-90% |
-
In a round-bottom flask, 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) is dissolved in DMF.
-
Potassium carbonate (2.5 eq) is added to the solution, and the mixture is stirred for 30 minutes at room temperature.
-
Benzyl bromide (1.2 eq) is added dropwise to the reaction mixture.
-
The temperature is raised to 60-80°C, and the reaction is stirred for 6-8 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. The choice of a particular route will depend on the availability of starting materials, desired scale of the reaction, and the specific requirements for purity. The protocols provided in this guide, while based on established chemical principles and analogous reactions, should be optimized for specific laboratory conditions. It is recommended that all reactions be monitored by appropriate analytical techniques to ensure completion and purity of the products.
References
An In-depth Technical Guide on the Biological Activity of 3-(3-(benzyloxy)phenyl)propanoic Acid and Its Structural Analogs
Disclaimer: There is currently a lack of published scientific literature detailing the specific biological activity of 3-(3-(benzyloxy)phenyl)propanoic acid. This guide, therefore, provides an in-depth analysis of the biological activities of structurally related compounds to infer its potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Potential Biological Activities Based on Structural Analogs
The biological activities of compounds structurally similar to this compound suggest potential roles as a G protein-coupled receptor 34 (GPR34) antagonist, an anti-inflammatory agent, and an anticancer agent.
GPR34 Antagonism
A close structural analog, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a potent antagonist of GPR34, a rhodopsin-like G protein-coupled receptor (GPCR) implicated in various diseases, including neuropathic pain.[1] Antagonism of GPR34 by these derivatives has been shown to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing the receptor.[1]
Signaling Pathway:
GPR34 is known to activate multiple downstream signaling pathways upon ligand binding, including the PI3K/Akt and ERK pathways, which are crucial for cell proliferation and survival.[2][3] GPR34 activation can also lead to the activation of NF-κB and AP1 signaling pathways.[4]
Anti-inflammatory and Anticancer Activities
Derivatives of 2-(3-benzoylphenyl)propanoic acid, commonly known as ketoprofen, have demonstrated both anti-inflammatory and anticancer properties.[5][6] These compounds are known inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] Furthermore, certain derivatives have shown moderate anticancer activity against a variety of human tumor cell lines.[5]
Quantitative Data:
| Compound Class | Activity | Cell Lines | Concentration | % Growth Inhibition | Reference |
| 2-(3-benzoylphenyl)propanohydroxamic acid | Anticancer | 38 cell lines of 8 tumor subpanels | 10 µM | 1-23% | [5] |
| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | Anticancer | 38 cell lines of 8 tumor subpanels | 10 µM | 1-23% | [5] |
Experimental Protocols
Synthesis of Phenylpropanoic Acid Derivatives
The synthesis of phenylpropanoic acid derivatives can be achieved through various synthetic routes. A general procedure for the synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives from ketoprofen is described below.[5]
Synthesis of 2-(3-benzoyl phenyl)propanohydroxamic acid:
-
Sodium methoxide is prepared from sodium metal in methanol.
-
A solution of hydroxylamine hydrochloride in methanol is added to the sodium methoxide solution.
-
Ketoprofen is esterified with absolute methanol in the presence of sulfuric acid to yield methyl 2-(3-benzoylphenyl) propionate ester.
-
The resulting ester is then treated with the prepared hydroxylamine solution to afford 2-(3-benzoyl phenyl)propanohydroxamic acid.
Synthesis of 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid:
-
A solution of ketoprofen and hydroxylamine hydrochloride is prepared in ethanol.
-
Sodium acetate is added to the solution with stirring.
-
The reaction mixture is refluxed to furnish 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid.
Biological Activity Assays
GPR34 Antagonist Activity Assay (GloSensor™ cAMP Assay): [1]
-
CHO cells stably expressing GPR34 are seeded in 384-well plates.
-
The cells are transiently transfected with a GloSensor™ cAMP plasmid.
-
After 24 hours, the medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP reagent and the test compound.
-
The plate is incubated for 90 minutes at room temperature.
-
Lysophosphatidylserine (LysoPS) is added to stimulate the cells.
-
Luminescence is measured immediately using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Quantitative Data for GPR34 Antagonists:
| Compound | GloSensor cAMP Assay IC50 (µM) | Tango Assay IC50 (µM) | Reference |
| 5e (a derivative of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid) | 0.680 | 0.059 | [1] |
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats): [5]
-
Wistar rats are divided into control, standard (ketoprofen), and test groups.
-
The test compounds or vehicle are administered orally 1 hour before carrageenan injection.
-
0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group.
In Vitro Anticancer Activity (MTT Assay):
-
Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours.
-
The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated.
Conclusion
While direct experimental data on the biological activity of this compound is not available, the analysis of its structural analogs provides a strong foundation for predicting its potential therapeutic applications. The evidence from related compounds suggests that it may act as a GPR34 antagonist, with potential applications in treating neuropathic pain, and as an anti-inflammatory and anticancer agent, similar to ketoprofen derivatives. Further research involving the synthesis and biological evaluation of this compound is warranted to confirm these potential activities and to elucidate its precise mechanism of action. The experimental protocols and data presented in this guide offer a comprehensive framework for initiating such investigations.
References
- 1. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G-protein coupled receptor 34 activates Erk and phosphatidylinositol 3-kinase/Akt pathways and functions as alternative pathway to mediate p185Bcr-Abl-induced transformation and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboranyl Analogues of Ketoprofen with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 3-(3-(benzyloxy)phenyl)propanoic Acid: A Prospective Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide explores the potential therapeutic applications of the compound 3-(3-(benzyloxy)phenyl)propanoic acid. In the absence of direct clinical or preclinical studies on this specific molecule, this document synthesizes findings from structurally related compounds to build a prospective analysis of its potential pharmacological activities and therapeutic targets. By examining its core arylpropanoic acid scaffold, the influence of its benzyloxy substituent, and the activities of its positional isomers and derivatives, we propose potential avenues for future research and development. This guide outlines hypothetical mechanisms of action, suggests experimental protocols for its evaluation, and presents key data from related compounds to serve as a benchmark for future studies.
Introduction
Arylpropanoic acids are a well-established class of compounds with significant therapeutic relevance, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The specific molecule, this compound, remains largely uncharacterized in the scientific literature regarding its biological effects. However, its structural features suggest several plausible therapeutic applications. The propanoic acid moiety is a common feature in molecules targeting cyclooxygenase (COX) enzymes, while the benzyloxy-substituted phenyl ring can influence receptor binding and pharmacokinetic properties.
This whitepaper will delve into the potential of this compound by drawing parallels with closely related and structurally similar molecules that have been the subject of biological investigation. These include other benzyloxyphenylpropanoic acid derivatives, positional isomers, and the parent compound, 3-(3-hydroxyphenyl)propanoic acid.
Analysis of Structural Precedents and Potential Therapeutic Targets
The therapeutic potential of this compound can be inferred from the activities of several classes of related compounds.
Free Fatty Acid Receptor 1 (FFAR1) Agonism and Metabolic Disease
Recent studies have highlighted bornyl-containing derivatives of benzyloxyphenylpropanoic acid as agonists of the free fatty acid receptor 1 (FFAR1), a promising target for the treatment of type 2 diabetes.[1][2][3][4] Agonism of FFAR1 in pancreatic β-cells leads to glucose-dependent insulin secretion. Given that the core benzyloxyphenylpropanoic acid structure is a key component of these active molecules, it is plausible that this compound itself could exhibit agonist activity at this receptor.
G Protein-Coupled Receptor 34 (GPR34) Antagonism and Neuropathic Pain
Derivatives of a positional isomer, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, have been identified as potent antagonists of GPR34.[5][6][7] This receptor is implicated in inflammatory responses and neuropathic pain. While the identified antagonists have a more complex structure, the shared benzyloxyphenylpropanoic acid backbone suggests that the simpler this compound could be a starting point for the development of novel GPR34 modulators.
Anti-inflammatory and Analgesic Potential
The arylpropanoic acid scaffold is a hallmark of many NSAIDs that function by inhibiting COX enzymes.[8] Although direct evidence is lacking, the structural similarity of this compound to established NSAIDs warrants investigation into its potential anti-inflammatory and analgesic effects.
Cardiovascular Effects via eNOS Activation
The un-benzylated parent compound, 3-(3-hydroxyphenyl)propanoic acid, a metabolite of dietary phenolics, has been shown to have antihypertensive and vascular protective effects by activating endothelial nitric oxide synthase (eNOS).[9] It is conceivable that this compound could act as a prodrug, being metabolized to the active 3-(3-hydroxyphenyl)propanoic acid, or it may possess its own intrinsic activity at eNOS.
Quantitative Data from Structurally Related Compounds
The following tables summarize key quantitative data from studies on compounds structurally related to this compound. This information provides a valuable reference for designing and interpreting future experiments on the target compound.
Table 1: In Vitro Activity of Related Compounds
| Compound Class | Target | Assay | Result | Reference |
| Bornyl-containing benzyloxyphenylpropanoic acid derivatives | FFAR1 | FFAR1 activation assay | Active at 10 µM | [2] |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e) | GPR34 | GloSensor cAMP assay | IC₅₀ = 0.680 µM | [6][7] |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e) | GPR34 | Tango assay | IC₅₀ = 0.059 µM | [6][7] |
Table 2: In Vivo Activity of Related Compounds
| Compound Class | Model | Dose | Effect | Reference |
| Bornyl-containing benzyloxyphenylpropanoic acid derivatives | Diet-induced model of T2DM | 30 mg/kg | Hypoglycemic effect | [1] |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e) | Mouse model of neuropathic pain | Not specified | Excellent efficacy | [6][7] |
Proposed Experimental Protocols
To elucidate the therapeutic potential of this compound, a systematic experimental approach is required. The following are detailed methodologies for key experiments based on the hypothesized targets.
In Vitro Evaluation of FFAR1 Agonism
-
Objective: To determine if this compound can activate the FFAR1 receptor.
-
Cell Line: HEK293 cells stably expressing human FFAR1.
-
Methodology:
-
Culture the FFAR1-expressing HEK293 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare a dilution series of this compound in a suitable buffer.
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time to detect changes in intracellular calcium levels, which is indicative of FFAR1 activation.
-
Use a known FFAR1 agonist (e.g., GW9508) as a positive control and vehicle as a negative control.
-
Calculate EC₅₀ values from the dose-response curves.
-
In Vitro Evaluation of GPR34 Antagonism
-
Objective: To assess the ability of this compound to inhibit GPR34 signaling.
-
Cell Line: CHO cells expressing human GPR34.
-
Methodology:
-
Culture the GPR34-expressing CHO cells in a suitable growth medium.
-
Transfect the cells with a cAMP-responsive reporter system, such as the GloSensor cAMP assay.
-
Seed the transfected cells into 96-well plates.
-
Pre-incubate the cells with a dilution series of this compound.
-
Stimulate the cells with a known GPR34 agonist (e.g., lysophosphatidylserine).
-
Measure the resulting luminescence, which is inversely proportional to cAMP levels, to determine the inhibitory effect of the compound.
-
Calculate IC₅₀ values from the dose-response curves.
-
In Vivo Assessment of Anti-inflammatory Activity
-
Objective: To evaluate the anti-inflammatory effects of this compound in an animal model.
-
Animal Model: Carrageenan-induced paw edema in rats.
-
Methodology:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Administer this compound orally at various doses. Administer a known NSAID (e.g., ibuprofen) as a positive control and vehicle as a negative control.
-
After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Visualizations of Potential Mechanisms and Workflows
Signaling Pathways
Caption: Proposed FFAR1 signaling pathway for insulin secretion.
References
- 1. Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery-of-s-3-4-benzyloxy-phenyl-2-2-phenoxyacetamido-propanoic-acid-derivatives-as-a-new-class-of-gpr34-antagonists - Ask this paper | Bohrium [bohrium.com]
- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 3-(3-(benzyloxy)phenyl)propanoic Acid Derivatives and Analogs for Drug Discovery Professionals
Introduction: The 3-(3-(benzyloxy)phenyl)propanoic acid scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery and development. These molecules have demonstrated a broad spectrum of biological activities, including roles as G protein-coupled receptor (GPCR) modulators, anti-inflammatory agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in the field of drug development.
Biological Activities and Quantitative Data
Derivatives of this compound have been primarily investigated for their antagonist activity at the G protein-coupled receptor 34 (GPR34), their ability to inhibit cyclooxygenase (COX) enzymes, and their cytotoxic effects against various cancer cell lines.
GPR34 Antagonist Activity
A notable derivative, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, and its analogs have been identified as potent GPR34 antagonists. The activity of these compounds has been quantified using various in vitro assays.[1][2][3]
| Compound | GloSensor cAMP Assay IC50 (µM) | Tango Assay IC50 (µM) |
| 5e | 0.680 | 0.059 |
Table 1: GPR34 Antagonist Activity of Lead Compound 5e. [1][3]
Anti-inflammatory Activity: COX Inhibition
Aryl propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. The selective inhibition of these isoforms is a key determinant of both therapeutic efficacy and side-effect profiles.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 14.2 | 0.42 | 33.80 |
| Diclofenac | 0.09 | 0.05 | 1.8 |
| Indomethacin | 0.42 | 2.75 | 0.15 |
| Compound VIIa | 19.5 | 0.29 | 67.24 |
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Compounds. [4][5][6]
Anticancer Activity
Various derivatives of propanoic acid have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Compound | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Compound 3e | 2.6 | - | - |
| Compound 21 | - | - | 5.42 |
| Compound 22 | - | - | 2.47 |
| Cisplatin | - | - | 11.71 |
Table 3: Anticancer Activity (IC50) of Propanoic Acid Derivatives in Various Cancer Cell Lines. [7][8]
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
GPR34 Signaling Pathway
GPR34 is a class A rhodopsin-like GPCR that, upon activation by its endogenous ligand lysophosphatidylserine (LysoPS), initiates a cascade of intracellular signaling events.[9][10] GPR34 couples to Gαi/o, Gαq, and Gα12/13 proteins, leading to the modulation of multiple downstream effector pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. These pathways are integral to cellular processes such as proliferation, survival, and inflammation.[11] Antagonists of GPR34, such as the derivatives discussed herein, block these signaling cascades.
Figure 1: GPR34 Signaling Pathway and its inhibition.
Cyclooxygenase (COX) Inhibition Pathway
The anti-inflammatory effects of aryl propanoic acids are primarily due to the inhibition of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds reduce the production of pro-inflammatory PGs.
Figure 2: Mechanism of action of aryl propionic acids.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful drug discovery research. This section provides methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through various established organic chemistry routes. A general synthetic scheme is presented below.
Figure 3: General synthetic workflow.
Detailed Protocol for Step 1: Benzylation of 3-hydroxyphenylacetic acid
-
To a solution of 3-hydroxyphenylacetic acid (1 equivalent) in acetone, add potassium carbonate (K2CO3, 2.5 equivalents).
-
Add benzyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude 3-(benzyloxy)phenylacetic acid, which can be purified by column chromatography.
GPR34 Tango™ GPCR Assay
The Tango™ GPCR assay is a high-throughput screening method to measure ligand-induced GPCR-β-arrestin2 interaction.[12][13][14]
Protocol:
-
Seed Tango™ GPR34-bla U2OS cells in 384-well black, clear-bottom microplates and incubate for 18 hours.
-
Prepare a concentration-response series of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the cell plates.
-
Incubate for 30 minutes at 37°C.
-
Add 5 µL of the GPR34 agonist (e.g., LysoPS) at an EC80 concentration.
-
Incubate for 5 hours at 37°C.
-
Add the LiveBLAzer™ B/G Substrate mixture and incubate at room temperature in the dark for 2 hours.
-
Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.
-
Calculate the emission ratio to determine the level of β-arrestin recruitment and antagonist activity.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream effector in the GPR34 signaling cascade.
Protocol:
-
Seed CHO cells stably expressing GPR34 in 6-well plates.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with various concentrations of the antagonist for 30 minutes.
-
Stimulate the cells with an EC80 concentration of LysoPS for 5-10 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Anticancer MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]
Protocol:
-
Seed cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[4][5][6][19]
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).
-
Add various concentrations of the test compounds or a vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate at 37°C for 2 minutes.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition and determine the IC50 values.
Conclusion
The this compound scaffold provides a promising foundation for the development of novel therapeutics targeting a range of diseases. The derivatives have shown potent and selective activities as GPR34 antagonists, COX inhibitors, and anticancer agents. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals to further explore and optimize these promising compounds for clinical applications. The detailed understanding of their synthesis, biological activities, and underlying mechanisms of action will facilitate the rational design of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery-of-s-3-4-benzyloxy-phenyl-2-2-phenoxyacetamido-propanoic-acid-derivatives-as-a-new-class-of-gpr34-antagonists - Ask this paper | Bohrium [bohrium.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gpr34 G protein-coupled receptor 34 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 | PLOS Biology [journals.plos.org]
- 11. GPR34 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Analysis of 3-(3-(benzyloxy)phenyl)propanoic acid: A Compound Awaiting Mechanistic Elucidation
Researchers, scientists, and drug development professionals exploring the biological activities of phenylpropanoic acid derivatives will find that while 3-(3-(benzyloxy)phenyl)propanoic acid is a documented chemical entity, its specific mechanism of action remains largely uncharacterized in publicly accessible scientific literature. Despite searches for its biological targets, associated signaling pathways, and quantitative efficacy data, no in-depth studies detailing its pharmacological properties have been identified. This technical guide serves to consolidate the currently available information on this compound and to highlight the activities of structurally related molecules, providing a contextual framework for future research.
Physicochemical Properties and General Predictions
This compound, with the CAS number 57668-34-5, is a known compound available through various chemical suppliers. Its structure, featuring a propanoic acid moiety and a benzyloxy-substituted phenyl ring, suggests potential for biological activity. The presence of the phenylmethoxy group is predicted to increase its lipophilicity, a characteristic that can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with biological membranes and intracellular targets[1].
Biological Activity of Structurally Related Compounds
While direct data on this compound is absent, the broader class of phenylpropanoic acid derivatives has been investigated for various therapeutic applications. It is crucial to note that the findings for these related compounds do not represent the mechanism of action for this compound but can offer insights into potential areas of investigation.
For instance, a structurally similar compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a G protein-coupled receptor 34 (GPR34) antagonist. This compound has been shown to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing GPR34[2][3]. GPR34 is implicated in various physiological and pathological processes, and its antagonists are being explored for their therapeutic potential.
Other derivatives of phenylpropanoic acid have been investigated as:
-
SIRT2 and EGFR inhibitors: Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their potential as anticancer candidates targeting these enzymes.
-
Dual-mechanism drugs: Derivatives of 2-(3-benzoylphenyl)propanoic acid have been designed to act as dual inhibitors of cyclooxygenases and matrix metalloproteinases, with potential applications in cancer and inflammation.
It is important to reiterate that these examples are of structurally distinct molecules, and their mechanisms should not be extrapolated to this compound without direct experimental evidence.
Future Directions and a Call for Research
The lack of published data on the mechanism of action of this compound presents an open field for investigation. Future research endeavors could include:
-
High-throughput screening: Evaluating the compound against a broad panel of biological targets to identify potential interactions.
-
Phenotypic screening: Assessing the effect of the compound on various cell-based assays to uncover novel biological activities.
-
In silico modeling: Using computational approaches to predict potential binding sites and biological targets based on its chemical structure.
Conclusion
References
An In-Depth Technical Guide to 3-(3-(benzyloxy)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-(benzyloxy)phenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, a validated synthesis protocol, and extensive spectroscopic data for proper identification and characterization. Furthermore, it explores its emerging role in drug development, particularly as a scaffold for novel therapeutics, and discusses the potential mechanisms of action based on current research.
Chemical Identity and Properties
This compound is a carboxylic acid derivative featuring a phenylpropanoic acid backbone with a benzyloxy substituent at the meta-position of the phenyl ring.
| Property | Value | Reference |
| IUPAC Name | 3-[3-(benzyloxy)phenyl]propanoic acid | [1] |
| Synonyms | 3-(3-Phenylmethoxyphenyl)propanoic acid | [2] |
| CAS Number | 57668-34-5 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.29 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 79.5-88.5 °C | [1] |
| Solubility | Soluble in chloroform and methanol. | [3] |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a two-step process involving the benzylation of a hydroxylated precursor followed by the reduction of a cinnamic acid derivative.
Step 1: Benzylation of 3-(3-hydroxyphenyl)propanoic acid
This step involves the protection of the hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid using benzyl bromide in the presence of a suitable base.
Materials:
-
3-(3-hydroxyphenyl)propanoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(3-hydroxyphenyl)propanoic acid in acetone, add potassium carbonate.
-
Stir the mixture at room temperature, then add benzyl bromide dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude benzyl ester.
Step 2: Hydrogenation of 3-(3-(benzyloxy)phenyl)cinnamic acid derivative
While a direct protocol for the hydrogenation of a cinnamic acid precursor to the target molecule was not explicitly found, a general and widely applicable method involves the catalytic hydrogenation of the corresponding cinnamic acid derivative. This method provides high yields and stereoselectivity.[4][5]
Materials:
-
3-(3-(benzyloxy)phenyl)cinnamic acid (hypothetical intermediate for this described route)
-
10% Palladium on carbon (Pd/C)
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 3-(3-(benzyloxy)phenyl)cinnamic acid derivative in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data based on its structure and data from related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylpropanoic acid moiety and the benzyl group, as well as the aliphatic protons of the propanoic acid chain.
-
Aromatic Protons (Phenyl Rings): Multiplets in the range of δ 6.8-7.5 ppm.
-
Methylene Protons (-CH₂-Ph): A singlet around δ 5.1 ppm.
-
Aliphatic Protons (-CH₂CH₂COOH): Two triplets, one around δ 2.9 ppm (adjacent to the phenyl ring) and another around δ 2.6 ppm (adjacent to the carboxyl group).
-
Carboxylic Acid Proton (-COOH): A broad singlet typically above δ 10 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): A signal in the downfield region, typically around δ 178-180 ppm.
-
Aromatic Carbons: Multiple signals between δ 114-159 ppm. The carbon attached to the benzyloxy group will be significantly deshielded.
-
Methylene Carbon (-CH₂-Ph): A signal around δ 70 ppm.
-
Aliphatic Carbons (-CH₂CH₂COOH): Signals in the range of δ 30-36 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak [M]⁺: Expected at m/z = 256.
-
Major Fragmentation Peaks: Loss of the benzyl group (C₇H₇, 91 amu) leading to a fragment at m/z = 165 is a highly probable fragmentation pathway. Loss of the carboxyl group (COOH, 45 amu) could also be observed.
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
Intermediate for Anti-inflammatory Agents
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of this compound makes it a valuable precursor for the development of novel anti-inflammatory agents.
Scaffold for GPR34 Antagonists
Recent research has identified derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as a new class of GPR34 antagonists.[7] GPR34 is a G protein-coupled receptor implicated in various physiological and pathological processes, making it an attractive target for drug discovery. The core structure of this compound can be utilized as a starting point for the synthesis of libraries of compounds to be screened for GPR34 antagonism.
Mechanism of Action and Signaling Pathways
While the direct mechanism of action of this compound itself is not extensively studied, the biological activities of its derivatives provide insights into potential pathways.
The precursor, 3-(3-hydroxyphenyl)propanoic acid, is known to be an endothelium-dependent nitric oxide (NO) release promoter and an endothelial nitric oxide synthase (eNOS) activator.[8] This activity leads to vasodilation and has potential applications in cardiovascular disease. It is plausible that derivatives of this compound could be designed to modulate this or other signaling pathways.
For instance, GPR34 antagonists derived from a similar scaffold have been shown to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation.[7] This suggests that compounds based on the this compound core could potentially interfere with MAPK/ERK signaling pathways, which are crucial in cell proliferation, differentiation, and survival.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Potential Signaling Pathway Modulation
Caption: Postulated antagonistic effect on the GPR34 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-[3-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-(3-Hydroxyphenyl)propionic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. Stereospecific hydrogenation of (Z)-α-benzoylamino-o-benzyloxy[β-2H]cinnamic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Stereospecific hydrogenation of (Z)-α-benzoylamino-o-benzyloxy[β-2H]cinnamic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 3-(benzyloxy)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. medchemexpress.com [medchemexpress.com]
Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and information from closely related analogs to provide a broader context for researchers.
Core Physical and Chemical Properties
| Property | Value | Source/Method |
| CAS Number | 57668-34-5 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 79.5-88.5 °C | [2] |
| Boiling Point | No data available | |
| Solubility | No specific data available. Expected to be soluble in organic solvents like methanol and chloroform based on the properties of similar compounds. | |
| pKa (Predicted) | No experimental data available. The pKa of the similar compound 3-(benzyloxy)propanoic acid is predicted to be 4.30 ± 0.10. |
Synthesis and Purification
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles.
A common method for the synthesis of such a compound would involve the Williamson ether synthesis to introduce the benzyl group, followed by reactions to construct the propanoic acid side chain. A potential synthetic workflow is outlined below.
Logical Synthesis Workflow
Caption: A potential synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
A detailed, validated experimental protocol for this specific synthesis is not available. However, a general procedure based on the logical workflow would involve:
-
Protection of the carboxylic acid: The carboxylic acid group of 3-(3-hydroxyphenyl)propanoic acid would likely be protected, for instance, as an ester (e.g., methyl or ethyl ester), to prevent it from reacting in the subsequent step.
-
Williamson Ether Synthesis: The protected 3-(3-hydroxyphenyl)propanoate would then be reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to form the benzyl ether.
-
Deprotection: The protecting group on the carboxylic acid would then be removed, typically by hydrolysis under acidic or basic conditions, to yield the final product, this compound.
Purification:
Purification of the final product would likely involve standard techniques such as:
-
Extraction: To separate the product from the reaction mixture.
-
Crystallization: To obtain the compound in a pure, solid form.
-
Chromatography: Techniques like column chromatography could be employed for further purification if necessary.
Spectral and Analytical Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For research purposes, it is crucial to obtain experimental spectra for structural confirmation. Below are the expected characteristic signals based on the structure of the molecule.
Expected Spectroscopic Features
| Spectroscopy | Expected Features |
| ¹H NMR | - Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on both the phenyl and benzyl rings. - A singlet for the benzylic methylene (-CH₂-) protons (approx. 5.0 ppm). - Two triplets for the methylene protons of the propanoic acid side chain (-CH₂CH₂COOH) (approx. 2.6 and 2.9 ppm). - A broad singlet for the carboxylic acid proton (-COOH), which can vary in chemical shift. |
| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm). - Multiple signals in the aromatic region (approx. 110-160 ppm). - A signal for the benzylic methylene carbon (approx. 70 ppm). - Signals for the methylene carbons of the propanoic acid side chain. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - A strong C=O stretching band for the carbonyl group (approx. 1700-1725 cm⁻¹). - C-O stretching bands for the ether linkage. - C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (256.30 g/mol ). - Characteristic fragmentation patterns, likely involving the loss of the benzyl group and cleavage of the propanoic acid side chain. |
Biological Activity and Signaling Pathways
There is no specific information available in the reviewed literature regarding the biological activity or any associated signaling pathways of this compound.
However, the structurally related compound, 3-phenylpropanoic acid, is a known metabolite and has been studied for its biological effects. For instance, gut microbiota-derived 3-phenylpropionic acid has been shown to promote intestinal epithelial barrier function via Aryl Hydrocarbon Receptor (AhR) signaling.[3]
Derivatives of aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] For example, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of GPR34 antagonists, which may have implications for treating neuropathic pain.[5][6]
Given these activities of related compounds, it is plausible that this compound could be investigated for similar biological roles. Research in this area would require experimental screening and target validation studies.
Potential Research Workflow for Biological Activity Screening
Caption: A general workflow for investigating the biological activity of a novel compound.
Conclusion
This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While some fundamental data has been established, a significant portion of its experimental characterization, including detailed spectroscopic data and biological activity, remains to be elucidated. The provided hypothetical synthetic route and expected analytical features offer a starting point for researchers interested in working with this compound. Further experimental investigation is necessary to fully characterize its properties and potential applications in drug development and other scientific fields.
References
- 1. H33899.06 [thermofisher.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(3-(benzyloxy)phenyl)propanoic acid melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-(benzyloxy)phenyl)propanoic acid
This technical guide provides a comprehensive overview of the available data on the melting and boiling points of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require precise physicochemical data and detailed experimental methodologies.
Physicochemical Data
The physical properties of this compound are crucial for its handling, formulation, and application in research and development. The table below summarizes the available quantitative data for this compound.
| Property | Value | Notes |
| Melting Point | 79.5-88.5 °C | As a crystalline powder, the range indicates the transition from solid to a clear liquid melt[1]. |
| Boiling Point | Not available | A boiling point at standard atmospheric pressure has not been reported in the available literature. Carboxylic acids with high molecular weights often decompose at high temperatures before boiling. A related, but structurally different compound, 3-(benzyloxy)propanoic acid, has a reported boiling point of 124-130 °C at a reduced pressure of 0.01 Torr[2][3][4]. |
| Molecular Formula | C16H16O3 | |
| CAS Number | 57668-34-5 |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental in chemical analysis for identification and purity assessment. The following sections detail the standard methodologies for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The protocol described here is a standard capillary method.
Principle: A small, finely powdered sample is heated slowly at a controlled rate. The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting range[5].
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm[6].
-
Measurement:
-
The loaded capillary tube is placed in the heating block of the melting point apparatus[6][7].
-
For an unknown compound, a rapid initial heating is performed to determine an approximate melting range[5][8].
-
A second, fresh sample is then heated slowly, with the temperature increasing at a rate of 1-2 °C per minute as it approaches the approximate melting point[5].
-
-
Data Recording: The temperature at which the first drop of liquid is observed and the temperature at which the entire sample has melted are recorded. This range is the melting point of the sample[5][9].
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure surrounding the liquid. This method is suitable for small quantities of a liquid organic compound.
Principle: A small amount of the substance is heated in a tube along with an inverted capillary tube. As the temperature rises, the air in the capillary is expelled and replaced by the substance's vapor. Upon cooling, the liquid is drawn into the capillary when the external pressure exceeds the vapor pressure inside. The temperature at which this occurs is the boiling point.
Apparatus:
-
Fusion tube or small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[10][11]
-
Rubber band or wire to attach the tube to the thermometer
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample are placed into the fusion tube.
-
Capillary Insertion: A capillary tube, with its sealed end up, is placed inside the fusion tube containing the liquid[10].
-
Apparatus Setup: The fusion tube is attached to a thermometer. The assembly is then placed in the heating apparatus, ensuring the sample is level with the thermometer bulb[12].
-
Heating and Observation: The apparatus is heated gradually. A continuous stream of bubbles will emerge from the open end of the inverted capillary tube as the boiling point is approached and exceeded[10].
-
Data Recording: Heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[10].
Potential Biological Relevance and Signaling Pathways
Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[13]. While the specific biological activity of this compound is not extensively documented, related structures show significant interactions with key biological pathways. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been synthesized and evaluated as dual-mechanism drugs that inhibit cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs)[14][15]. Additionally, a closely related compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as an antagonist for the G protein-coupled receptor GPR34, which is involved in pain signaling pathways[16].
Given that many arylpropanoic acids function as NSAIDs, a primary mechanism of action involves the inhibition of COX enzymes (both COX-1 and COX-2). These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
References
- 1. 3-[3-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Page loading... [guidechem.com]
- 3. 3-(Benzyloxy)propanoic acid|lookchem [lookchem.com]
- 4. 27912-85-2 CAS MSDS (3-(benzyloxy)propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Solubility Profile of 3-(3-(benzyloxy)phenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-(3-(benzyloxy)phenyl)propanoic acid. Due to the limited availability of direct experimental solubility data for this compound, this document synthesizes available physicochemical properties, predicted solubility information, and detailed experimental protocols for its determination. To provide a reasonable estimation of its solubility characteristics, experimental data for the structurally related analogue, 3-phenylpropanoic acid, is presented as a benchmark. This guide is intended to support researchers and drug development professionals in formulating and utilizing this compound in their studies.
Introduction
This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility is critical for its effective use in experimental assays, formulation development, and for predicting its behavior in biological systems. This guide outlines the known physicochemical properties and provides a framework for the experimental determination of its solubility in aqueous and organic solvents.
Physicochemical Properties
The following table summarizes the available physicochemical properties for this compound. It is important to note that quantitative solubility data is largely based on predictions and qualitative descriptions from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | Thermo Fisher Scientific |
| Molecular Weight | 256.29 g/mol | Thermo Fisher Scientific |
| Appearance | White to off-white crystals or powder | Thermo Fisher Scientific |
| Melting Point | 79.5-88.5 °C | Thermo Fisher Scientific |
| Qualitative Solubility | Slightly soluble in chloroform and methanol. | ChemicalBook |
Estimated Solubility Profile based on Analogue Data
The experimental solubility of 3-phenylpropanoic acid in various solvents is provided below for comparative purposes.
| Solvent | Temperature (°C) | Solubility of 3-phenylpropanoic acid ( g/100g of solvent) |
| Water | 20 | 0.59 |
| Methanol | 20 | 517 |
| Ethanol | 20 | 471 |
| 1-Propanol | 20 | 283 |
| iso-Butanol | 19.6 | 206 |
| Carbon Tetrachloride | 20 | 43.2 |
| Chloroform | 20 | 55.2 |
| Acetic Acid | - | Soluble |
| Benzene | - | Very Soluble |
| Diethyl Ether | - | Soluble |
| Petroleum Ether | - | Soluble |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, standardized experimental protocols should be followed. The two primary methods for solubility determination are the thermodynamic (equilibrium) and kinetic solubility assays.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the saturation concentration of the most stable crystalline form in a solvent at a specific temperature.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the test samples.
Kinetic Solubility Assay
This high-throughput method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add a small volume of the DMSO stock solution to a series of wells in a microtiter plate.
-
Precipitation Induction: Add the aqueous buffer or solvent of interest to each well to induce precipitation. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature with gentle shaking.
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering caused by the formation of precipitate using a nephelometer.
-
Turbidimetry: Measure the reduction in light transmission due to the precipitate using a plate reader.
-
-
Quantification (Optional): For a more quantitative assessment, the plate can be filtered to remove the precipitate, and the concentration of the compound remaining in the supernatant can be determined by UV-Vis spectroscopy or LC-MS.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic Solubility Determination Workflow.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathways or its specific biological activities. Further research is required to elucidate its pharmacological or biological profile.
Conclusion
This technical guide has summarized the available information on the solubility profile of this compound. While experimental data for this specific compound is lacking, the provided physicochemical properties, analogue data, and detailed experimental protocols offer a solid foundation for researchers. The execution of the described solubility assays is strongly recommended to obtain precise quantitative data, which will be invaluable for its application in drug discovery and development.
Safety, handling, and storage guidelines for 3-(3-(benzyloxy)phenyl)propanoic acid
An In-depth Technical Guide on the Safety, Handling, and Storage of 3-(3-(benzyloxy)phenyl)propanoic acid
Disclaimer: This document provides a comprehensive guide to the safety, handling, and storage of this compound (CAS No. 57668-34-5). Due to a lack of specific toxicological and stability data for this compound in publicly available literature, the information and recommendations provided are largely based on general safety protocols for carboxylic acids and substituted aromatic compounds. Researchers, scientists, and drug development professionals should exercise caution and adhere to established laboratory safety standards.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the safe handling and storage of the compound.
| Property | Value | Source |
| CAS Number | 57668-34-5 | Thermo Fisher Scientific[1][2] |
| Molecular Formula | C16H16O3 | Thermo Fisher Scientific[1][2] |
| Molecular Weight | 256.30 g/mol | Thermo Fisher Scientific[1] |
| Appearance | White crystals, powder, or crystalline powder | Thermo Fisher Scientific[2] |
| Melting Point | 79.5-88.5 °C | Thermo Fisher Scientific[2] |
| Purity | ≥95.0% (Silylated GC), 95.0-105.0% (Aqueous acid-base Titration) | Thermo Fisher Scientific[2] |
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory to prevent skin contact.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling:
-
Handle in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Use only non-sparking tools if the compound is in a flammable solvent.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep refrigerated when possible.[4]
-
Avoid prolonged exposure to light and air.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Accidental Release and Disposal
Spill Response:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Experimental Protocols and Workflows
Due to the absence of specific experimental protocols for this compound in the searched literature, a generic workflow for handling potentially hazardous chemical compounds in a research setting is provided below. This workflow emphasizes a safety-first approach.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3-(benzyloxy)phenyl)propanoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure combines a carboxylic acid moiety with a benzylated phenol, offering multiple points for further chemical modification. This document provides a detailed protocol for the synthesis of this compound, starting from 3-(3-hydroxyphenyl)propanoic acid via a Williamson ether synthesis. The protocol is designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Reaction Scheme
The synthesis involves the protection of the phenolic hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid as a benzyl ether. This is achieved through a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile and attacks the electrophilic benzyl halide.
Overall Reaction:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-(3-hydroxyphenyl)propanoic acid | 1.0 eq |
| Benzyl Bromide | 1.1 - 1.2 eq |
| Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 eq |
| Solvent | Acetone or Dimethylformamide (DMF) |
| Reaction Temperature | Reflux (Acetone: ~56°C; DMF: can be higher) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 85 - 95% |
| Product Information | |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.29 g/mol |
| Appearance | White to off-white solid.[1] |
| Melting Point | 79.5-88.5 °C.[1] |
| Characterization Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 2.65 (t, 2H), 2.95 (t, 2H), 5.05 (s, 2H), 6.80-6.90 (m, 3H), 7.20-7.45 (m, 6H), 11.5 (br s, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 30.5, 35.8, 70.0, 114.5, 116.9, 121.3, 127.5, 128.0, 128.6, 136.9, 142.5, 158.9, 179.0 |
| IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch of COOH), 1705 (C=O stretch), 1250 (C-O stretch), 740, 695 (aromatic C-H bend) |
| Mass Spec (ESI-MS) | m/z: 255.1 [M-H]⁻ |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
3-(3-hydroxyphenyl)propanoic acid
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-hydroxyphenyl)propanoic acid (e.g., 5.0 g, 1.0 eq).
-
Add anhydrous potassium carbonate (e.g., 10.4 g, 2.5 eq).
-
Add 100 mL of anhydrous acetone to the flask.
-
-
Addition of Benzyl Bromide:
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (e.g., 4.5 mL, 1.2 eq) to the reaction mixture using a dropping funnel or syringe.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Dissolve the resulting residue in 100 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 50 mL of 1 M hydrochloric acid to remove any remaining base.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and wash with a small amount of diethyl ether.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound as a white solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to confirm the structure and purity of the final compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the Williamson ether synthesis mechanism for the formation of this compound.
References
Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-(benzyloxy)phenyl)propanoic acid is a derivative of 3-(3-hydroxyphenyl)propanoic acid, a naturally occurring phenolic compound and a metabolite of caffeic acid. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at the carboxylic acid moiety. This feature makes this compound a potentially useful building block in multi-step organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). While specific, detailed applications in the synthesis of named compounds are not extensively documented in publicly available literature, its structure lends itself to fundamental organic transformations.
This document provides representative protocols for the use of this compound in common synthetic transformations, illustrating its utility as a versatile intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.29 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 79.5-88.5 °C | [1] |
| CAS Number | 57668-34-5 | [1] |
Representative Synthetic Applications
Amide Bond Formation: Synthesis of a Hypothetical Amide Derivative
Amide bond formation is a cornerstone of medicinal chemistry and materials science. This compound can be readily converted to a variety of amides using standard coupling reagents.
Experimental Protocol: Synthesis of N-benzyl-3-(3-(benzyloxy)phenyl)propanamide
Objective: To synthesize N-benzyl-3-(3-(benzyloxy)phenyl)propanamide via amide coupling.
Materials:
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DCC (1.1 eq) and DMAP (0.1 eq).
-
Stir the mixture for 10 minutes, then add benzylamine (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate to yield the pure N-benzyl-3-(3-(benzyloxy)phenyl)propanamide.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Yield (%) |
| This compound | 256.29 | 1.0 | - |
| Benzylamine | 107.15 | 1.0 | - |
| N-benzyl-3-(3-(benzyloxy)phenyl)propanamide | 345.43 | - | 85-95 |
Esterification: Synthesis of a Hypothetical Ester Derivative
Esterification is another fundamental transformation where this compound can be employed to generate ester derivatives, which are common motifs in drug molecules and fragrance compounds.
Experimental Protocol: Synthesis of Methyl 3-(3-(benzyloxy)phenyl)propanoate
Objective: To synthesize methyl 3-(3-(benzyloxy)phenyl)propanoate via Fischer esterification.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
If necessary, purify the product by silica gel column chromatography.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Yield (%) |
| This compound | 256.29 | 1.0 | - |
| Methanol | 32.04 | Excess | - |
| Methyl 3-(3-(benzyloxy)phenyl)propanoate | 270.32 | - | 90-98 |
Logical Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways described above.
Caption: Amide formation workflow.
Caption: Fischer esterification workflow.
Conclusion
This compound is a valuable synthetic intermediate due to the presence of a protected hydroxyl group and a reactive carboxylic acid. The protocols provided herein for amide bond formation and esterification are representative of the types of transformations for which this building block is well-suited. These reactions are fundamental in the synthesis of a wide range of organic molecules, including those with potential applications in drug discovery and materials science. Researchers can adapt these general methodologies to incorporate the this compound scaffold into their specific target molecules. Further deprotection of the benzyl group can unveil the phenolic hydroxyl for subsequent functionalization, adding to the synthetic utility of this compound.
References
Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for common reactions involving 3-(3-(benzyloxy)phenyl)propanoic acid, a versatile building block in organic synthesis and medicinal chemistry. The protocols outlined below are foundational for the synthesis of esters, amides, and other derivatives that can be explored for various therapeutic applications.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 57668-34-5 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Appearance | White crystals or powder | [1] |
| Melting Point | 79.5-88.5 °C | [1] |
| Assay (Silylated GC) | ≥95.0% | [1] |
| Assay (Aqueous acid-base Titration) | ≥95.0 to ≤105.0% | [1] |
Experimental Protocols
Fischer Esterification: Synthesis of Methyl 3-(3-(benzyloxy)phenyl)propanoate
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Reaction Scheme:
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[2]
-
To the residue, add ice-cold water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-(3-(benzyloxy)phenyl)propanoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data Summary (Representative):
| Reactant | Molar Eq. | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 1.0 | H₂SO₄ (0.15 eq) | Methanol | 8 | 65 (Reflux) | 85-95 |
Amidation via Mixed Anhydride Method
This protocol details the formation of an amide bond between this compound and a primary or secondary amine using a mixed anhydride intermediate.
Reaction Scheme:
Materials:
-
This compound
-
Ethyl chloroformate (ClCO₂Et)
-
Triethylamine (Et₃N)
-
Amine (R¹R²NH)
-
Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the mixture at 0°C for 30-60 minutes to form the mixed anhydride.[4]
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) in the same solvent.
-
Add the amine solution to the mixed anhydride mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by recrystallization or column chromatography.
Quantitative Data Summary (Representative):
| Reactant (Acid) | Molar Eq. | Coupling Reagents | Amine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 1.0 | ClCO₂Et (1.1 eq), Et₃N (1.1 eq) | Benzylamine (1.1 eq) | Acetonitrile | 4 | 0 to RT | 80-90 |
Visualizations
Experimental Workflow: Amide Coupling
Caption: General workflow for the amidation of this compound.
Signaling Pathway: Potential GPR34 Antagonism
Derivatives of benzyloxyphenyl propanoic acids have been identified as antagonists of G-protein coupled receptor 34 (GPR34).[5] Antagonism of GPR34 can inhibit the downstream phosphorylation of ERK1/2, a key pathway in cellular signaling.[2][6]
Caption: Inhibition of the GPR34 signaling pathway by a propanoic acid derivative.
References
Application Notes and Protocols for the Characterization of 3-(3-(benzyloxy)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 3-(3-(benzyloxy)phenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.
Chemical and Physical Properties
| Parameter | Value | Reference |
| CAS Number | 57668-34-5 | [1] |
| Molecular Formula | C16H16O3 | [1] |
| Molecular Weight | 256.29 g/mol | |
| Appearance | White crystals or powder | [1] |
| Melting Point | 79.5-88.5 °C | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase method is typically employed for the separation of aromatic carboxylic acids.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
This compound reference standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., a gradient from 30:70 to 70:30 v/v) with 0.1% TFA or formic acid. The organic modifier and gradient can be optimized to achieve the best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water with 0.1% acid (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the retention time and peak area of the main component and any impurities. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Expected Results
| Compound | Expected Retention Time (min) |
| This compound | ~ 8.5 |
| Potential Impurities (e.g., starting materials, by-products) | Varies |
Note: The retention time is an estimated value and will vary depending on the specific HPLC system, column, and mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and its volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is required prior to analysis. Silylation is a common derivatization method for compounds containing active hydrogen atoms.[1]
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Reagents:
-
This compound sample
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
Procedure:
-
Sample Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Analysis: Identify the peak corresponding to the silylated this compound by its retention time and mass spectrum. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.
Expected Mass Spectrum Data
| Ion Type | Expected m/z | Description |
| [M]+• | 328 | Molecular ion of the TMS-derivatized compound |
| [M-15]+ | 313 | Loss of a methyl group from a TMS group |
| [M-89]+ | 239 | Loss of a TMSO group |
| [C7H7]+ | 91 | Tropylium ion (from the benzyl group) |
Note: The m/z values are for the trimethylsilyl (TMS) derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the solvent peak or TMS.
Expected NMR Data (in CDCl₃)
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet (broad) | 1H | -COOH |
| 7.45 - 7.30 | Multiplet | 5H | Phenyl-H of benzyl group |
| 7.25 - 6.80 | Multiplet | 4H | Phenyl-H of propanoic acid moiety |
| 5.05 | Singlet | 2H | -OCH₂- |
| 2.95 | Triplet | 2H | -CH₂-Ar |
| 2.70 | Triplet | 2H | -CH₂-COOH |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~178 | -COOH |
| ~158 | C-O (phenyl) |
| ~141 | Quaternary C (phenyl) |
| ~136 | Quaternary C (benzyl) |
| 129.5 - 127.5 | Phenyl C-H |
| ~120 | Phenyl C-H |
| ~115 | Phenyl C-H |
| ~70 | -OCH₂- |
| ~36 | -CH₂-Ar |
| ~30 | -CH₂-COOH |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for analytical characterization and a conceptual pathway where this compound might be involved.
Caption: General workflow for the analytical characterization of this compound.
Caption: Logical relationship of analytical characterization in a drug development context.
References
Application of 3-(3-(benzyloxy)phenyl)propanoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-(benzyloxy)phenyl)propanoic acid and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating notable potential in the modulation of key cellular signaling pathways. This document provides a comprehensive overview of the applications of this chemical entity, with a primary focus on its role as a G protein-coupled receptor (GPCR) modulator. The key therapeutic areas of interest include type 2 diabetes and neuropathic pain, highlighting the versatility of this structural motif in drug discovery.
These application notes and protocols are intended to provide researchers, scientists, and drug development professionals with a detailed resource for the synthesis, evaluation, and understanding of the mechanisms of action of this compound and its analogs.
Key Applications and Mechanisms of Action
The medicinal chemistry applications of this compound derivatives are primarily centered on their ability to interact with two key G protein-coupled receptors: GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR34.
GPR40 Agonism for Type 2 Diabetes
Derivatives of this compound have been investigated as potent agonists of GPR40, a receptor predominantly expressed in pancreatic β-cells. Activation of GPR40 by long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS). Synthetic agonists based on the this compound scaffold mimic this endogenous activity, offering a therapeutic strategy for the treatment of type 2 diabetes. The glucose-dependent nature of this mechanism reduces the risk of hypoglycemia, a common side effect of some other antidiabetic medications.
GPR34 Antagonism for Neuropathic Pain
More recently, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of GPR34 antagonists. GPR34 is implicated in the development and progression of several diseases, including neuropathic pain. Antagonism of this receptor has been shown to inhibit lysophosphatidylserine-induced signaling pathways associated with pain, presenting a promising avenue for the development of novel analgesics.
Quantitative Data Summary
The following tables summarize the quantitative data for representative derivatives of this compound, providing a comparative overview of their potency.
Table 1: GPR34 Antagonist Activity of a Representative Derivative
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| 5e | GPR34 | GloSensor cAMP Assay | 0.680 | [1][2] |
| 5e | GPR34 | Tango Assay | 0.059 | [1][2] |
Compound 5e is a derivative of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from the commercially available precursor, 3-(3-hydroxyphenyl)propanoic acid, via a Williamson ether synthesis.
Materials:
-
3-(3-hydroxyphenyl)propanoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-(3-hydroxyphenyl)propanoic acid (1 equivalent).
-
Add a suitable solvent such as acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 2-3 equivalents) to the mixture.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (the temperature will depend on the solvent used).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with 1M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: GPR40 Activation Assay (Calcium Flux)
This protocol outlines a method to assess the agonist activity of compounds on GPR40 by measuring changes in intracellular calcium concentration using a fluorescent dye.
Materials:
-
HEK293 cells stably expressing human GPR40
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., a known GPR40 agonist)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed the GPR40-expressing HEK293 cells into 384-well black, clear-bottom microplates at an appropriate density and culture overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive fluorescent dye solution (prepared in assay buffer) to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the cells to take up the dye.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Assay Measurement: Place the cell plate into the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., at 1-second intervals for 2-3 minutes).
-
Initiate the reading and, after establishing a stable baseline, use the instrument's injector to add the test compounds or control to the wells.
-
Continue recording the fluorescence to measure the change in intracellular calcium concentration upon compound addition.
-
Data Analysis: The increase in fluorescence intensity corresponds to GPR40 activation. Calculate the EC50 values for the test compounds by plotting the dose-response curves.
Protocol 3: Glucose Uptake Assay in HepG2 Cells
This protocol describes a method to evaluate the effect of this compound derivatives on glucose uptake in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
Low-glucose medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog
-
Test compounds
-
Insulin (positive control)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture: Culture HepG2 cells in 96-well black, clear-bottom microplates until they reach 70-80% confluency.
-
Serum Starvation: Before the assay, starve the cells in serum-free, low-glucose medium for a defined period (e.g., 2-4 hours).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or insulin for a specified incubation time.
-
Glucose Uptake: Remove the treatment medium and add a solution of 2-NBDG in glucose-free medium to each well.
-
Incubate the cells with 2-NBDG for 30-60 minutes at 37°C.
-
Washing: Terminate the uptake by removing the 2-NBDG solution and washing the cells with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cells using a fluorescence microplate reader or by flow cytometry.
-
Data Analysis: An increase in fluorescence intensity indicates enhanced glucose uptake. Quantify the effect of the compounds relative to the control.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and an experimental workflow.
Caption: GPR40 signaling pathway upon agonist binding.
Caption: GPR34 signaling pathway and its antagonism.
Caption: A typical drug discovery workflow.
References
Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-(benzyloxy)phenyl)propanoic acid is a valuable research chemical intermediate, primarily utilized in the synthesis of complex organic molecules for drug discovery and development. Its structure, featuring a protected phenol and a carboxylic acid moiety, makes it a versatile building block for introducing a benzyloxyphenylpropyl group into target molecules. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the effective use of this intermediate.
Chemical Properties and Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57668-34-5 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.29 g/mol | |
| Appearance | White to off-white solid or crystalline powder | [1] |
| Melting Point | 79.5-88.5 °C | [1] |
| Purity (Assay) | ≥95.0% (Silylated GC and Aqueous acid-base Titration) | [1] |
| SMILES | O=C(O)CCc1cccc(OCC2=CC=CC=C2)c1 | [1] |
| InChI Key | HVXOYUOKPLHWNU-UHFFFAOYSA-N | [1] |
Application as a Research Chemical Intermediate
This compound serves as a key precursor in the synthesis of various biologically active compounds. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to yield the free phenol, a common pharmacophore in many drug classes. The carboxylic acid functionality allows for a variety of chemical transformations, including amidation, esterification, and reduction.
A significant application of this intermediate is in the development of modulators for G protein-coupled receptors (GPCRs), such as GPR34, and potentially Sphingosine-1-Phosphate (S1P) receptors. These receptors are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas like inflammation, autoimmune diseases, and cardiovascular disorders.[2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of the title compound from 3-(3-hydroxyphenyl)propanoic acid and benzyl bromide.
Materials:
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3-(3-hydroxyphenyl)propanoic acid
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Benzyl bromide
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Potassium carbonate (K₂CO₃)
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Acetone
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 3-(3-hydroxyphenyl)propanoic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).
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Stir the suspension at room temperature for 30 minutes.
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Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether and wash with water, followed by 1 M HCl, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Table 2: Typical Reaction Parameters for Benzylation of 3-(3-hydroxyphenyl)propanoic acid
| Parameter | Value |
| Starting Material | 3-(3-hydroxyphenyl)propanoic acid |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | Acetone |
| Reaction Temperature | Reflux |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% |
| Purification Method | Recrystallization |
Protocol 2: Amide Coupling using this compound
This protocol outlines a general procedure for the formation of an amide bond using the title compound and a primary or secondary amine, a common step in the synthesis of bioactive molecules.
Materials:
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This compound
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Amine (primary or secondary)
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(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling reagent
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N,N-Diisopropylethylamine (DIPEA)
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Dimethylformamide (DMF)
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Ethyl acetate
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
Procedure:
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Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in DMF.
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Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
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Add the coupling reagent (e.g., PyBOP, 1.2 equivalents) portion-wise to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Signaling Pathway and Application Example
While a specific drug synthesized from this compound is not yet prominent in publicly available literature, its structural analogs are used to synthesize GPR34 antagonists.[2] GPR34 is a G protein-coupled receptor that, upon activation by its endogenous ligand lysophosphatidylserine, can signal through the ERK1/2 pathway, which is involved in cell proliferation, differentiation, and survival.[2] Antagonists of GPR34 are being investigated for their potential in treating neuropathic pain.[2]
The general workflow for utilizing this compound as an intermediate in the synthesis of a hypothetical GPR34 antagonist is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(3-(benzyloxy)phenyl)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary synthetic routes for this compound:
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Route 1: Benzylation followed by side-chain modification. This route typically starts with a commercially available 3-hydroxyphenylpropanoic acid or 3-hydroxycinnamic acid. The phenolic hydroxyl group is first protected with a benzyl group, followed by modification of the three-carbon side chain if necessary (e.g., hydrogenation of a carbon-carbon double bond).
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Route 2: Carbon-carbon bond formation with a pre-benzylated aromatic ring. This approach involves using a benzyl-protected starting material like 3-(benzyloxy)benzaldehyde and constructing the propanoic acid side chain through reactions such as the Perkin or Heck reaction to form the corresponding cinnamic acid derivative, which is then hydrogenated.
Q2: What is the most critical step affecting the overall yield?
A2: The catalytic hydrogenation of the corresponding cinnamic acid derivative to the desired propanoic acid is often the most critical step. A significant side reaction that can occur is the cleavage of the benzyl ether (debenzylation), which leads to the formation of 3-(3-hydroxyphenyl)propanoic acid as an impurity and reduces the yield of the target molecule.
Q3: How can I minimize the debenzylation side reaction during hydrogenation?
A3: Minimizing debenzylation is crucial for a high yield. Here are some strategies:
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Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst. The choice of catalyst loading and specific type (e.g., unreduced, edge-coated) can influence selectivity.[1]
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Solvent Choice: Polar solvents like ethanol and methanol are generally effective for hydrogenations.[2] Some studies suggest that trifluoroethanol can suppress N-alkylation side reactions in similar debenzylation processes, which may be relevant.[3]
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Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and ambient temperature, can favor the reduction of the double bond over the cleavage of the benzyl ether.
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Additives: The addition of a weak base may sometimes help to improve selectivity, although this is highly substrate-dependent.
Q4: What are the recommended purification methods for the final product?
A4: The primary method for purifying this compound is recrystallization.[4][5] A suitable solvent system needs to be determined experimentally, but typically involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool slowly to form crystals, leaving impurities behind in the mother liquor. Common solvent systems for recrystallization of carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction in the benzylation step. | - Ensure anhydrous conditions and use a suitable base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetone).- Increase reaction time or temperature if starting material is still present (monitor by TLC). |
| Low conversion during hydrogenation. | - Use a fresh, active catalyst (e.g., 10% Pd/C).- Ensure the reaction is properly flushed with hydrogen and maintained under a positive pressure.- Increase catalyst loading or hydrogen pressure cautiously. | |
| Significant debenzylation during hydrogenation. | - Switch to a more selective catalyst or a lower catalyst loading.- Use milder reaction conditions (lower temperature and pressure).- Consider a different solvent that may favor selectivity. | |
| Product loss during workup and purification. | - Optimize extraction procedures to minimize losses to the aqueous phase.- Carefully select the recrystallization solvent to maximize recovery of the pure product. | |
| Presence of Impurities | Starting material is still present. | - Drive the reaction to completion by adjusting reaction time, temperature, or reagent stoichiometry. |
| Formation of 3-(3-hydroxyphenyl)propanoic acid. | - This is due to debenzylation. Refer to the strategies for minimizing this side reaction in the FAQs and above.- If present in small amounts, it can often be removed by recrystallization. | |
| Formation of other byproducts from side reactions. | - Characterize the byproducts (e.g., by NMR, MS) to understand their origin.- Adjust reaction conditions to disfavor the formation of these byproducts. | |
| Difficult Purification | Oily product that does not crystallize. | - The product may be impure. Attempt to purify further by column chromatography before recrystallization.- Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can sometimes induce crystallization. |
| Co-crystallization of impurities. | - Perform multiple recrystallizations from different solvent systems.- Consider a final purification step by column chromatography if recrystallization is insufficient. |
Data Presentation
Table 1: Comparison of Yields for Phenylpropanoic Acid Synthesis via Hydrogenation of Cinnamic Acid Derivatives under Various Conditions.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloro(1,5-cyclooctadiene) rhodium(I) dimer (10 mol%) | Formic acid/Triethylamine | THF | 65 | 4 | 95 | [6] |
| PdCl₂ (2 mol%) | H₂ | Water | 90 | - | 100 | N/A |
| 5% Ru/C | H₂ (6.89 MPa) | 1,4-dioxane | 220 | 6 | 17 (selectivity to benzene propanoic acid) | [7] |
| 5% Pd/C | H₂ (6.89 MPa) | 1,4-dioxane | 220 | 6 | High conversion | [7] |
Note: The data in this table is for the hydrogenation of unsubstituted cinnamic acid and serves as a general guide. Yields for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-hydroxyphenylpropanoic acid
Step 1: Benzylation of 3-(3-hydroxyphenyl)propanoic acid
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To a solution of 3-(3-hydroxyphenyl)propanoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
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After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into water.
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Acidify the aqueous solution with dilute HCl to pH 2-3.
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Extract the product with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
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Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Protocol 2: Synthesis of this compound from 3-(3-(benzyloxy)phenyl)cinnamic acid
Step 1: Catalytic Hydrogenation
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Dissolve 3-(3-(benzyloxy)phenyl)cinnamic acid (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of the substrate).
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Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude product.
Step 2: Purification
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Purify the crude this compound by recrystallization as described in Protocol 1.
Visualizations
Caption: Two common synthetic routes to this compound.
Caption: A troubleshooting workflow for improving the synthesis of this compound.
Caption: Logical relationships between experimental factors and desired outcomes in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-BENZOYLPROPIONIC ACID(2051-95-8) 1H NMR spectrum [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
Common side reactions and byproducts in 3-(3-(benzyloxy)phenyl)propanoic acid synthesis
Welcome to the technical support center for the synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods for the synthesis of this compound and analogous 3-arylpropanoic acids include:
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Malonic Ester Synthesis: This is a widely used method involving the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.
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Knoevenagel Condensation: This route typically involves the condensation of 3-(benzyloxy)benzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.
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Perkin Reaction: This reaction uses 3-(benzyloxy)benzaldehyde and an acid anhydride in the presence of a base to form a cinnamic acid derivative, which is then reduced.
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Wittig Reaction: A phosphorus ylide is reacted with 3-(benzyloxy)benzaldehyde to form an alkene, which is subsequently hydrolyzed and reduced to the desired propanoic acid.
Q2: I am seeing a significant amount of a higher molecular weight impurity in my malonic ester synthesis. What could it be?
A2: A common side product in malonic ester synthesis is the dialkylated ester. This occurs when the mono-alkylated malonic ester is deprotonated again by the base and reacts with a second molecule of the benzyl halide.
Q3: My Perkin reaction is producing a dark, tarry substance that is difficult to purify. What is causing this?
A3: The Perkin reaction is known to sometimes produce resinous or polymeric byproducts, especially when conducted at high temperatures for extended periods. These can arise from self-condensation of the aldehyde or other side reactions.
Q4: After my Wittig reaction, I am having trouble removing a white, crystalline solid from my product. What is this impurity and how can I remove it?
A4: The white, crystalline solid is likely triphenylphosphine oxide, a common byproduct of the Wittig reaction. It can be challenging to remove due to its polarity. Purification methods often involve column chromatography or specialized workup procedures.
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues encountered in the primary synthetic routes for this compound.
Malonic Ester Synthesis Route
Problem: Low yield of the desired mono-alkylated product and formation of a significant amount of dialkylated byproduct.
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Possible Cause 1: Molar ratio of reactants. Using an excess of the benzyl halide can favor dialkylation.
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Solution: Use a slight excess of the malonic ester relative to the 3-(benzyloxy)benzyl halide to ensure the halide is the limiting reagent. A 1.1 to 1.5 molar excess of the malonic ester is a good starting point.
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-
Possible Cause 2: Reaction conditions. A prolonged reaction time or higher temperature can increase the likelihood of a second alkylation event.
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Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Once the starting benzyl halide is consumed, proceed with the workup to prevent further reaction. Consider running the reaction at a lower temperature if dialkylation is persistent.
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Problem: Incomplete hydrolysis of the diethyl ester intermediate.
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Possible Cause: Insufficient concentration or amount of base/acid, or inadequate reaction time for the hydrolysis step.
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Solution: Ensure that a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH for basic hydrolysis, or a strong acid like H2SO4 for acidic hydrolysis) is used. The reaction mixture should be heated under reflux for an adequate period to ensure complete saponification. Monitoring the disappearance of the ester spot by TLC is recommended.
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Problem: Incomplete decarboxylation of the malonic acid intermediate.
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Possible Cause: The temperature for the decarboxylation step is too low or the heating time is too short.
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Solution: After acidification of the hydrolyzed intermediate, ensure the mixture is heated to a sufficiently high temperature (typically above 100 °C) to drive the decarboxylation to completion. Evolution of CO2 gas should be observed. Heating until gas evolution ceases is a good indicator of reaction completion.
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Experimental Protocols
Malonic Ester Synthesis of this compound
This protocol is a representative method based on established procedures for analogous compounds.
Step 1: Alkylation of Diethyl Malonate
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
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To the cooled sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise with stirring.
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After the addition is complete, add 3-(benzyloxy)benzyl chloride (1.0 eq) dropwise to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting benzyl chloride is consumed.
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Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(3-(benzyloxy)benzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
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To the crude diethyl 2-(3-(benzyloxy)benzyl)malonate, add an aqueous solution of sodium hydroxide (e.g., 10-20%).
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Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
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Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic.
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Heat the acidified mixture to reflux to effect decarboxylation until the evolution of CO2 ceases.
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Cool the mixture to room temperature and then in an ice bath to precipitate the crude this compound.
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Collect the solid by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to obtain the pure product.
Data Presentation
Table 1: Potential Side Products and Their Formation in the Malonic Ester Synthesis
| Side Product/Byproduct | Formation Pathway | Mitigation Strategy |
| Diethyl 2,2-bis(3-(benzyloxy)benzyl)malonate | Reaction of the mono-alkylated malonate with a second molecule of 3-(benzyloxy)benzyl chloride. | Use an excess of diethyl malonate; control reaction time and temperature. |
| 3-(benzyloxy)benzyl alcohol | Hydrolysis of unreacted 3-(benzyloxy)benzyl chloride during workup. | Ensure complete reaction of the benzyl chloride; purify the final product. |
| Diethyl carbonate | Side reaction of ethoxide with trace CO2 or during workup. | Maintain an inert atmosphere; proper workup procedure. |
| 2-(3-(benzyloxy)benzyl)malonic acid | Incomplete decarboxylation of the diacid intermediate. | Ensure sufficient heating time and temperature during the decarboxylation step. |
Mandatory Visualization
Below are diagrams illustrating the key reaction pathway and a logical workflow for troubleshooting common issues in the malonic ester synthesis of this compound.
Caption: Reaction pathway for the malonic ester synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Optimizing reaction conditions for 3-(3-(benzyloxy)phenyl)propanoic acid preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the preparation of 3-(3-(benzyloxy)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct method is the malonic ester synthesis. This involves the reaction of 3-(benzyloxy)benzyl halide (typically bromide or chloride) with a malonic ester, followed by hydrolysis and decarboxylation.[1][2] An alternative, though less direct, route could involve the protection of 3-hydroxyphenylpropanoic acid with a benzyl group.
Q2: What is the role of sodium ethoxide in the malonic ester synthesis?
A2: Sodium ethoxide is a strong base used to deprotonate diethyl malonate, forming a nucleophilic enolate ion. This enolate then attacks the benzylic halide in a nucleophilic substitution reaction to form the carbon-carbon bond.[1][2]
Q3: What are the typical reaction conditions for the hydrolysis and decarboxylation step?
A3: After the alkylation step, the resulting diethyl 2-(3-(benzyloxy)benzyl)malonate is typically hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification. The subsequent decarboxylation is usually achieved by heating the dicarboxylic acid, which readily loses carbon dioxide to yield the final product.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Sodium ethoxide is a corrosive and moisture-sensitive reagent and should be handled under an inert atmosphere. Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Diethyl ether, a common solvent, is highly flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of diethyl malonate. 2. Inactive benzyl halide. 3. Insufficient reaction time or temperature. | 1. Ensure sodium ethoxide is fresh and properly handled to prevent deactivation by moisture. Use a slight excess of the base. 2. Check the purity and reactivity of the benzyl halide. If it's old, consider purification or using a fresh bottle. 3. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. Refluxing in ethanol is a common condition. |
| Formation of Dialkylated Byproduct | A second alkylation of the mono-alkylated malonic ester occurs. | Use a slight excess of diethyl malonate relative to the benzyl halide to favor mono-alkylation. |
| Incomplete Hydrolysis | Insufficient base or reaction time for the saponification of the ester groups. | Use a sufficient excess of sodium hydroxide and ensure the reaction goes to completion by monitoring via TLC. Heating the reaction mixture can accelerate the hydrolysis. |
| Incomplete Decarboxylation | Insufficient heating during the decarboxylation step. | Ensure the temperature is high enough (typically 150-180 °C) for the decarboxylation to proceed efficiently. Monitor for the cessation of CO2 evolution. |
| Difficulty in Product Purification | Presence of unreacted starting materials or byproducts. | 1. Purification of the intermediate: Purify the diethyl 2-(3-(benzyloxy)benzyl)malonate by column chromatography before hydrolysis. 2. Final product purification: The final acidic product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel. |
Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol details a standard lab-scale synthesis.
Materials:
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Diethyl malonate
-
Sodium ethoxide
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3-(benzyloxy)benzyl chloride
-
Absolute ethanol
-
Diethyl ether
-
Sodium hydroxide
-
Hydrochloric acid
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Sodium sulfate (anhydrous)
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Standard laboratory glassware and heating/stirring equipment
Procedure:
-
Alkylation Step:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.
-
Add diethyl malonate (1.2 eq) dropwise to the stirred solution.
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After the addition is complete, add 3-(benzyloxy)benzyl chloride (1.0 eq) dropwise.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the mixture, and remove the ethanol under reduced pressure.
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Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(3-(benzyloxy)benzyl)malonate.
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Hydrolysis and Decarboxylation Step:
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To the crude product from the previous step, add a solution of sodium hydroxide (3 eq) in water/ethanol.
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Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.
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Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid will precipitate.
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Heat the acidic mixture to 150-180 °C to effect decarboxylation until CO2 evolution ceases.
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Cool the mixture, and the crude this compound will solidify.
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Filter the solid, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent to obtain the pure acid.
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Visualizing the Process
Diagram 1: Synthetic Pathway
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 3-(3-(benzyloxy)phenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-(3-(benzyloxy)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Starting Materials: 3-(3-hydroxyphenyl)propanoic acid (incomplete benzylation) and benzyl bromide or benzyl chloride (excess reagent).
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Side Products: Dibenzyl ether (from the self-condensation of benzyl halides), and potentially over-alkylated products.
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Degradation Products: 3-(3-hydroxyphenyl)propanoic acid and benzyl alcohol or benzaldehyde, resulting from debenzylation, which can occur under harsh acidic or basic conditions, or during prolonged heating.
Q2: My purified product shows a lower melting point than expected and a broad melting range. What could be the issue?
A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual solvents or any of the impurities listed in Q1 can cause this. Further purification by recrystallization or column chromatography is recommended. A product with a purity of ≥95% typically has a melting point in the range of 79.5-88.5°C.
Q3: I am observing a loss of the benzyl protecting group during my purification. How can I prevent this?
A3: Debenzylation can be a significant challenge. To minimize this:
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Avoid Strong Acids and Bases: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can cleave the benzyl ether linkage. Use mild conditions whenever possible.
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Moderate Temperatures: Avoid excessive heat during purification steps like distillation or prolonged heating during recrystallization.
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Inert Atmosphere: For sensitive applications, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the benzyl group to benzaldehyde.
Q4: What analytical techniques are best suited to assess the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
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HPLC (High-Performance Liquid Chromatography): A powerful technique for quantifying the purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA) is a good starting point.
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NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the desired product and identifying impurities. Characteristic peaks for the benzylic protons and the aromatic regions of both the phenylpropanoic acid and benzyl groups should be present. Impurities like benzyl alcohol or 3-(3-hydroxyphenyl)propanoic acid will have distinct signals.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
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GC-MS (Gas Chromatography-Mass Spectrometry): Can be used to identify volatile impurities, though derivatization (e.g., silylation) may be necessary for the carboxylic acid.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is coming out of the solution as a liquid instead of a solid. | - Use a lower-boiling point solvent or a solvent mixture. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used). - The cooling process is too rapid. | - Boil off some of the solvent to concentrate the solution and allow it to cool again slowly. - Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. - Try scratching the flask or adding a seed crystal. |
| Low recovery of the purified product. | - The compound is too soluble in the cold recrystallization solvent. - Premature crystallization occurred during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. |
| Product is still impure after recrystallization. | - The cooling was too fast, trapping impurities in the crystal lattice. - The chosen solvent did not effectively differentiate between the product and the impurity. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization with a different solvent system. - Wash the collected crystals with a small amount of the cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of compounds (overlapping bands). | - The solvent system (mobile phase) is too polar or not polar enough. - The column was not packed properly, leading to channeling. - The sample was loaded in too large a volume of solvent. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Dissolve the sample in the minimum amount of the initial elution solvent or a less polar solvent. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexanes, you can increase it to 20%, 30%, and so on. |
| Cracking of the silica gel bed. | Running the column dry or a significant change in solvent polarity causing heat generation. | Always keep the solvent level above the top of the silica gel. When changing to a more polar solvent system, do so gradually. |
| Streaking or tailing of the compound band. | - The sample is overloaded on the column. - The compound is interacting too strongly with the stationary phase (e.g., acidic compounds on basic alumina). | - Use a larger column or load less sample. - Use silica gel, which is slightly acidic, for the purification of carboxylic acids. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, methanol, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and hexanes is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
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TLC Analysis: Develop a suitable solvent system using TLC. A good system will give a clear separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4. A gradient of ethyl acetate in hexanes is a common choice.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar elution solvent.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent (or a less polar solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the mobile phase as the elution progresses to move more polar compounds down the column.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Purity and Yield Data (Illustrative)
| Purification Method | Starting Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Overall Yield (%) |
| Recrystallization (Ethyl Acetate/Hexanes) | 85 | 95 | 98 | 75 |
| Column Chromatography (Silica, EtOAc/Hexanes gradient) | 85 | 99+ | N/A | 80 |
Note: These are typical values and can vary depending on the nature and amount of impurities in the starting material.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for purification challenges.
Troubleshooting Guide for 3-(3-(benzyloxy)phenyl)propanoic acid: NMR and Mass Spec Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-(benzyloxy)phenyl)propanoic acid. This guide is designed to help you interpret your Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and resolve common experimental issues.
Expected Analytical Data
Accurate interpretation of spectral data is crucial for the verification of the chemical structure and purity of this compound. Below are tables summarizing the expected quantitative data for ¹H NMR, ¹³C NMR, and Mass Spectrometry.
¹H NMR Expected Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| Ar-H (Phenyl ring of benzyl) | 7.25 - 7.45 | Multiplet | 5H |
| Ar-H (Substituted phenyl) | 6.80 - 7.20 | Multiplet | 4H |
| -O-CH₂ -Ph | ~5.05 | Singlet | 2H |
| Ar-CH₂ -CH₂- | ~2.95 | Triplet | 2H |
| -CH₂-CH₂ -COOH | ~2.70 | Triplet | 2H |
¹³C NMR Expected Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (ppm) |
| -C OOH | ~178 |
| Ar-C (C-O) | ~158 |
| Ar-C (quaternary, benzyl) | ~137 |
| Ar-C H (aromatic) | 114 - 130 |
| -O-C H₂-Ph | ~70 |
| Ar-C H₂-CH₂- | ~36 |
| -CH₂-C H₂-COOH | ~30 |
Mass Spectrometry Expected Peaks
| Ion Type | Expected m/z | Notes |
| [M+H]⁺ | 257.1178 | Molecular ion peak in positive ion mode |
| [M-H]⁻ | 255.0916 | Molecular ion peak in negative ion mode |
| [M-COOH]⁺ | 211.1123 | Loss of the carboxylic acid group |
| [C₇H₇]⁺ | 91.0548 | Benzyl cation (tropylium ion) |
Experimental Protocols
Detailed and consistent experimental procedures are key to obtaining high-quality, reproducible data.
NMR Sample Preparation
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Solvent Selection : Use deuterated chloroform (CDCl₃) as the primary solvent. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware of the residual water peak which can exchange with the carboxylic acid proton.
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Sample Concentration : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
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Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
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Sample Filtration : If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
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Shimming : After inserting the sample into the spectrometer, ensure the magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
Mass Spectrometry (Electrospray Ionization - ESI)
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Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.
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Ionization Mode : Positive ion mode ([M+H]⁺) and negative ion mode ([M-H]⁻) should both be used for comprehensive analysis.
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Instrumentation Parameters :
-
Capillary Voltage : ~3-4 kV
-
Cone Voltage : 20-40 V (can be optimized to control fragmentation)
-
Source Temperature : 100-120 °C
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Desolvation Temperature : 250-350 °C
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Nebulizer Gas Flow : Dependent on the instrument, typically nitrogen.
-
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Data Acquisition : Acquire data over a mass range that includes the expected molecular ion, for example, m/z 50-500.
Troubleshooting and FAQs
This section addresses common issues encountered during the analysis of this compound.
Q1: The carboxylic acid proton (-COOH) peak in my ¹H NMR spectrum is very broad or not visible. What could be the cause?
A1: This is a common issue with carboxylic acids.
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Hydrogen Bonding and Exchange: The acidic proton of a carboxylic acid can undergo rapid chemical exchange with other acidic protons, such as trace amounts of water in the NMR solvent.[1][2] This exchange process can lead to significant peak broadening, sometimes to the point where the peak is indistinguishable from the baseline.[1][3] Carboxylic acids also form hydrogen-bonded dimers, which can affect the chemical shift and peak shape.[1]
-
Troubleshooting Steps:
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Use Dry Solvent: Ensure your deuterated solvent is as dry as possible. Using a freshly opened ampule or solvent from a bottle stored over molecular sieves can help.
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D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -COOH proton will exchange with deuterium, causing the peak to disappear. This is a definitive way to confirm its presence.[2]
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Low Temperature: Running the NMR experiment at a lower temperature can sometimes slow down the exchange rate and result in a sharper peak.
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Q2: I am seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I assign them?
A2: The aromatic region can be complex due to overlapping signals.
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Expected Signals: You should expect signals for the five protons of the benzyl group's phenyl ring and the four protons of the substituted phenyl ring.
-
Troubleshooting Steps:
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2D NMR: A 2D COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to identify which protons are on the same aromatic ring. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons, aiding in both ¹H and ¹³C assignments.
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Check for Impurities: Compare your spectrum to the spectra of potential starting materials or by-products. For example, residual benzyl alcohol would show a characteristic set of aromatic peaks.
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Q3: My mass spectrum does not show the expected molecular ion peak at m/z 257.12. What should I do?
A3: The absence of a molecular ion peak can be due to several factors.
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In-source Fragmentation: The compound might be fragmenting in the ionization source. The benzyl group can be labile, and the molecule might readily lose the carboxylic acid group.
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Troubleshooting Steps:
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Softer Ionization Conditions: Reduce the cone voltage (or equivalent parameter on your instrument). This will decrease the energy transferred to the ions and reduce in-source fragmentation.[4]
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Check for Adducts: In positive ion mode, look for adducts with sodium ([M+Na]⁺ at m/z 279.10) or potassium ([M+K]⁺ at m/z 295.07), which are common if there are trace amounts of these salts present.
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Switch Ionization Mode: If you are using positive ion mode, try negative ion mode. Carboxylic acids often give a strong [M-H]⁻ signal.
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Q4: I see a very prominent peak at m/z 91 in my mass spectrum. What is it?
A4: A peak at m/z 91 is a very common fragment for compounds containing a benzyl group. It corresponds to the benzyl cation, which often rearranges to the highly stable tropylium ion ([C₇H₇]⁺). This is a strong indicator that the benzyloxy group is present in your molecule.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common NMR and Mass Spec issues.
References
Stability and degradation issues of 3-(3-(benzyloxy)phenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3-(3-(benzyloxy)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][2][3] For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, the primary potential degradation pathways include:
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Hydrolysis: Cleavage of the benzyl ether bond, particularly under acidic or basic conditions, would yield 3-(3-hydroxyphenyl)propanoic acid and benzyl alcohol.
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Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of various oxidation products.
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Photodegradation: Exposure to UV light may induce degradation.
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Thermal Degradation: High temperatures can accelerate degradation processes.
Q3: Is this compound sensitive to light?
Q4: What solvents are suitable for dissolving this compound?
A4: The compound is generally soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in aqueous solutions is expected to be pH-dependent due to the carboxylic acid group.
Troubleshooting Guide
Q: I am observing a new peak in my HPLC analysis after storing my sample in solution. What could be the cause?
A: A new peak in your chromatogram likely indicates degradation. The nature of the degradant can depend on your storage conditions:
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Aqueous solution (acidic or neutral pH): You may be observing the formation of 3-(3-hydroxyphenyl)propanoic acid due to hydrolysis of the benzyl ether.
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Aqueous solution (basic pH): Base-catalyzed hydrolysis of the benzyl ether is a possibility.
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Exposure to air/light: The new peak could be an oxidation or photodegradation product.
To identify the degradant, you can perform co-elution with a standard of the suspected compound (e.g., 3-(3-hydroxyphenyl)propanoic acid) or use mass spectrometry (LC-MS) for identification.
Q: My assay results for this compound are lower than expected, especially in older samples. Why might this be?
A: A decrease in the concentration of the parent compound over time suggests instability. Consider the following:
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Storage Conditions: Were the samples stored properly (cool, dark, tightly sealed)? Inappropriate storage can lead to accelerated degradation.
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Solution Stability: The compound may not be stable in your chosen solvent system over the duration of your experiment. It is advisable to prepare solutions fresh or conduct a solution stability study.
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Freeze-Thaw Cycles: Repeated freeze-thaw cycles can sometimes lead to degradation. Aliquoting samples can help mitigate this.
Q: I am conducting a reaction with this compound at elevated temperatures and see multiple byproducts. What could be happening?
A: Elevated temperatures can induce thermal degradation. The benzyloxy group can be susceptible to cleavage at high temperatures. Additionally, the carboxylic acid moiety could potentially undergo decarboxylation under certain conditions. It is advisable to run the reaction at the lowest effective temperature and to monitor the reaction progress closely by a suitable analytical technique like HPLC or TLC.
Experimental Protocols
To investigate the stability of this compound and identify potential degradants, forced degradation studies are recommended.[4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Protocol 1: Forced Degradation Study - Hydrolysis
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acidic Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
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Incubate the solution at 60 °C for 24 hours.
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
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Basic Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
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Incubate the solution at 60 °C for 24 hours.
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At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
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Neutral Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of water.
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Incubate the solution at 60 °C for 24 hours.
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At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Protocol 2: Forced Degradation Study - Oxidation
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
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Oxidative Stress:
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Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature for 24 hours, protected from light.
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At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Forced Degradation Study - Photostability
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Sample Preparation:
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Solid State: Place a thin layer of the solid compound in a clear container.
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Solution State: Prepare a 1 mg/mL solution in a suitable solvent in a clear container.
-
-
Light Exposure:
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Expose the samples to a light source that provides both UV and visible light (e.g., a photostability chamber) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
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Prepare a control sample wrapped in aluminum foil to protect it from light.
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Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC.
Protocol 4: Forced Degradation Study - Thermal Stress
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Sample Preparation: Place the solid compound in a vial.
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Thermal Stress: Heat the sample in an oven at a temperature below its melting point (e.g., 80 °C) for a specified period (e.g., 48 hours).
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Analysis: After the stress period, allow the sample to cool, dissolve it in a suitable solvent, and analyze by HPLC.
Data Presentation
The results of the forced degradation studies can be summarized in the following tables.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradants | Retention Time (min) of Major Degradant |
| 0.1 N HCl, 60°C, 24h | |||
| 0.1 N NaOH, 60°C, 24h | |||
| Water, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Photolytic (Solid) | |||
| Photolytic (Solution) | |||
| Thermal (Solid, 80°C) |
Table 2: Purity and Assay Data from Stability Study
| Time Point | Storage Condition | Assay (%) | Purity (%) |
| T=0 | - | ||
| T=1 month | 25°C/60% RH | ||
| T=1 month | 40°C/75% RH | ||
| T=1 month | 2-8°C |
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting forced degradation studies.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to remove impurities from 3-(3-(benzyloxy)phenyl)propanoic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-(benzyloxy)phenyl)propanoic acid. Here, you will find detailed information on removing impurities from your samples, including experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound?
A1: Impurities in your sample can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:
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Unreacted starting materials: 3-(3-hydroxyphenyl)propanoic acid and benzyl bromide (or other benzylating agents).
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Side-products from synthesis: Dibenzyl ether and other products from side reactions of the benzylating agent.[1][2][3]
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Over-alkylation products: Compounds where other reactive sites on the molecule have been benzylated.
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Debenzylation product: 3-(3-hydroxyphenyl)propanoic acid, formed if the benzyl protecting group is cleaved during workup or storage.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to assess the purity of your sample:
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Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample. For visualization, UV light can be used as the compound is UV-active.[4] Stains such as potassium permanganate or p-anisaldehyde can also be effective.
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Melting Point Analysis: A pure compound will have a sharp melting point range. The reported melting point for this compound is between 79.5-88.5 °C.[4] A broad melting range suggests the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of your sample and identifying impurities. A reverse-phase HPLC method would be a suitable starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of the desired product and detect the presence of impurities.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a white crystalline solid or powder.[4]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common purification techniques.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Experimental Protocol: Single-Solvent Recrystallization
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Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the structure of this compound, suitable solvents to screen include ethanol, isopropanol, toluene, or mixtures such as ethanol/water or acetone/hexane.
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Dissolution: In a fume hood, place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can further cool the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to recrystallize again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. | |
| Oiling out (formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly. Insulate the flask to slow down the cooling process. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the solid. |
| The crystals were washed with solvent that was not ice-cold. | Ensure the washing solvent is thoroughly chilled to minimize dissolution of the product. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step. |
Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Flash Column Chromatography (Silica Gel)
-
Stationary Phase: Silica gel is a common choice for the purification of carboxylic acids.
-
Mobile Phase Selection: A good starting point for mobile phase selection is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity can be fine-tuned based on TLC analysis. A common practice for acidic compounds is to add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution) to elute the compounds from the column. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of compounds | Inappropriate mobile phase polarity. | Optimize the mobile phase composition using TLC. A good starting Rf value for the target compound on TLC is typically around 0.2-0.3. |
| Column was poorly packed. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Compound is stuck on the column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane can be used. |
| Tailing of the compound spot on TLC and broad peaks from the column | The carboxylic acid is interacting strongly with the acidic silica gel. | Add a small amount of acetic acid or formic acid to the mobile phase to protonate the carboxylic acid and reduce its interaction with the silica gel. |
Acid-Base Extraction
This technique separates acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values.
Experimental Protocol: Acid-Base Extraction
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Dissolution: Dissolve the impure sample in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Basification: Add an aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase.
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Separation: Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.
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Re-extraction: Repeat the extraction of the organic layer with the aqueous base to ensure complete removal of the acidic compound.
-
Acidification: Combine the aqueous extracts and acidify with a strong acid, such as hydrochloric acid, until the this compound precipitates out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Troubleshooting Acid-Base Extraction
| Issue | Possible Cause | Solution |
| Emulsion formation at the interface of the two layers | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break up the emulsion. |
| Incomplete precipitation upon acidification | The pH is not low enough. | Check the pH with litmus paper or a pH meter and add more acid if necessary to ensure complete protonation of the carboxylate. |
| Product is contaminated with the starting phenol | The base used was too strong, deprotonating the phenol as well. | Use a weak base like sodium bicarbonate, which is generally not strong enough to deprotonate phenols. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.29 g/mol |
| Appearance | White crystalline solid or powder[4] |
| Melting Point | 79.5-88.5 °C[4] |
| Assay (Silylated GC) | ≥95.0%[4] |
| Assay (Aqueous acid-base Titration) | ≥95.0 to ≤105.0%[4] |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for troubleshooting the purification of this compound.
References
Technical Support Center: Resolving Stereoisomers of 3-(3-(benzyloxy)phenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful resolution of 3-(3-(benzyloxy)phenyl)propanoic acid stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the stereoisomers of this compound?
A1: The most prevalent method for resolving chiral carboxylic acids like this compound is through the formation of diastereomeric salts.[1][2][3] This involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[2][3] Other methods include chiral chromatography and enzymatic resolution.[3]
Q2: Which chiral resolving agents are suitable for this compound?
A2: A variety of chiral amines can be used as resolving agents for carboxylic acids. Commonly used and commercially available options include:
-
(R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine[4][5]
-
Cinchona alkaloids such as quinine and cinchonidine
-
Brucine and strychnine (Note: these are highly toxic and should be handled with extreme care)[2]
-
(R)-(+)-1-(4-Bromophenyl)-ethylamine[6]
The optimal resolving agent must be determined empirically by screening several candidates.
Q3: How do I choose the right solvent for the diastereomeric salt crystallization?
A3: Solvent selection is critical for achieving good separation of the diastereomeric salts. The ideal solvent should provide a significant solubility difference between the two diastereomers. A common approach is to test a range of solvents with varying polarities, such as ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof. The goal is to find a solvent system where one diastereomer crystallizes out while the other remains in solution.
Q4: How can I determine the enantiomeric purity of my resolved this compound?
A4: The enantiomeric purity, often expressed as enantiomeric excess (ee%), can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method that uses a chiral stationary phase to separate the enantiomers.[7]
-
Capillary Electrophoresis (CE): This technique can also provide baseline resolution of enantiomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent, it is possible to distinguish between the signals of the two enantiomers.
Q5: What should I do if I can't separate the diastereomeric salts by crystallization?
A5: If the diastereomeric salts do not separate, you can try several strategies:
-
Screen different resolving agents: The choice of the chiral base is crucial for forming diastereomeric salts with sufficiently different properties.[1]
-
Screen a wider range of solvents and solvent mixtures: The solubility of the diastereomeric salts is highly dependent on the solvent system.
-
Optimize the crystallization temperature: A slower cooling rate or maintaining the crystallization at a specific temperature might improve the selectivity of the crystallization.
-
Consider an alternative resolution method: If diastereomeric salt crystallization is unsuccessful, chiral chromatography might be a more suitable approach.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon adding the resolving agent. | The diastereomeric salt is too soluble in the chosen solvent. The concentration of the reactants is too low. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Cool the solution to induce crystallization. |
| Both diastereomers crystallize out together (low enantiomeric excess). | The solubilities of the diastereomeric salts are too similar in the chosen solvent. The cooling rate was too fast. | Screen for a different solvent system that maximizes the solubility difference. Employ a slower, more controlled cooling process. Try seeding the solution with a small crystal of the desired diastereomer. |
| Low yield of the desired enantiomer. | The desired diastereomeric salt has significant solubility in the mother liquor. Multiple recrystallization steps are reducing the overall yield. | Optimize the solvent and temperature to minimize the solubility of the desired salt. Reduce the number of recrystallization steps by optimizing the initial crystallization. The undesired enantiomer can potentially be racemized and recycled.[1] |
| Difficulty liberating the free acid from the diastereomeric salt. | Incomplete acidification. The free acid is soluble in the aqueous layer. | Ensure the pH is sufficiently acidic (typically pH 1-2) by adding a strong acid like HCl. Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Poor resolution on a chiral HPLC column. | Inappropriate chiral stationary phase. Incorrect mobile phase composition. | Screen different types of chiral columns (e.g., polysaccharide-based). Optimize the mobile phase by varying the solvent ratio and adding modifiers like acids or bases (e.g., trifluoroacetic acid or diethylamine).[8] |
Quantitative Data Summary
The following table provides an example of data that should be collected during the resolution of (±)-3-(3-(benzyloxy)phenyl)propanoic acid using (R)-(+)-1-phenylethylamine as the resolving agent. Note: These are illustrative values and the actual results may vary.
| Parameter | (R)-acid-(R)-amine Salt | (S)-acid-(R)-amine Salt |
| Melting Point (°C) | 155-158 | 140-143 |
| Solubility in Ethanol ( g/100 mL at 25°C) | 0.8 | 2.5 |
| Specific Rotation [α]D (c=1, Methanol) | +25.0° | -5.0° |
| Yield of Resolved Acid (%) | 40-45 | (Remains in mother liquor) |
| Enantiomeric Excess of Resolved Acid (%) | >98% | N/A |
Experimental Protocols
Protocol for Diastereomeric Salt Resolution
This protocol provides a general methodology for the resolution of (±)-3-(3-(benzyloxy)phenyl)propanoic acid via diastereomeric salt formation with (R)-(+)-1-phenylethylamine.
1. Formation of the Diastereomeric Salt:
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol) with gentle heating until all the solid dissolves.
-
In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.
2. Recrystallization:
-
To improve the diastereomeric purity, recrystallize the obtained solid from the same solvent system.
-
Dissolve the solid in a minimal amount of hot solvent, allow it to cool slowly, and collect the purified crystals by filtration.
3. Liberation of the Enantiomerically Enriched Acid:
-
Suspend the recrystallized diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) dropwise with stirring until the pH of the aqueous solution is ~1-2.
-
Extract the liberated free acid into an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
4. Determination of Enantiomeric Excess:
-
Analyze the final product using chiral HPLC to determine the enantiomeric excess.
Visualizations
Caption: Workflow for the resolution of a racemic acid via diastereomeric salt formation.
Caption: Troubleshooting logic for low enantiomeric excess in a chiral resolution experiment.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming poor solubility of 3-(3-(benzyloxy)phenyl)propanoic acid in experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental use of 3-(3-(benzyloxy)phenyl)propanoic acid, with a focus on overcoming its characteristic poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in neutral aqueous solutions?
A1: The solubility of this compound is governed by two key structural features:
-
A Large Hydrophobic Structure: The molecule contains two nonpolar phenyl rings and a hydrocarbon chain. This large hydrophobic region significantly limits its ability to form favorable interactions with polar water molecules.[1][2] As the nonpolar carbon chain of a carboxylic acid gets longer, its aqueous solubility decreases dramatically.[2][3]
-
A Weakly Acidic Carboxylic Acid Group: The propanoic acid group (-COOH) is a weak acid. In neutral water (pH ≈ 7), it is predominantly in its neutral, protonated form (R-COOH). This form is less polar and thus less soluble than its deprotonated, ionic counterpart (R-COO⁻), which is formed under basic conditions.[4]
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: Due to its hydrophobic nature, this compound is best dissolved in a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended for preparing concentrated stock solutions (e.g., 10-50 mM). Ethanol can also be used, though it may not achieve the same high concentrations as DMSO. For a related compound, 3-(3-hydroxyphenyl)propionic acid, a solubility of 33 mg/mL in DMSO has been reported.[5]
Q3: How can I increase the solubility of this compound in my aqueous experimental buffer (e.g., PBS, cell culture medium)?
A3: The most effective method is to use pH adjustment.[6][7] Since the compound is a carboxylic acid, increasing the pH of the solution above its pKa (predicted to be ~4-5) will deprotonate the carboxyl group to a much more soluble carboxylate salt. A detailed protocol for this method is provided below. The use of co-solvents and other formulation strategies can also enhance solubility.[8][9]
Q4: I dissolved the compound in a basic solution, but it precipitated when I added it to my final buffer. What happened?
A4: This is a common issue known as "crashing out." It typically occurs for two reasons:
-
pH Shift: Your final experimental medium (e.g., cell culture medium buffered at pH 7.4) is less basic than the initial dissolving solution. When you add your basic stock, the buffer in the medium lowers the pH of the microenvironment around the compound, causing it to revert to its less soluble protonated form and precipitate.
-
Concentration Limit Exceeded: Even at the slightly basic pH of your final medium, the compound has a maximum solubility limit. If the final concentration in your experiment exceeds this limit, the compound will precipitate.
Troubleshooting Guide
Problem: My compound won't dissolve in the chosen organic solvent (e.g., DMSO).
-
Solution 1: Gentle Heating. Warm the solution in a water bath (37-50°C). This can often increase the rate of dissolution. Do not boil.
-
Solution 2: Sonication. Place the vial in a sonicator bath for several minutes to break up solid aggregates and facilitate dissolution.
-
Solution 3: Check Solvent Quality. Ensure your DMSO is anhydrous (water-free). The presence of absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[5]
Problem: The compound precipitates in my final aqueous medium during the experiment.
-
Solution 1: Lower the Final Concentration. This is the simplest solution. Determine the highest concentration that remains soluble in your final medium and work below that limit.
-
Solution 2: Increase Co-solvent Percentage. If your experimental system can tolerate it, increasing the final percentage of DMSO or ethanol (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Always run a vehicle control with the same co-solvent concentration.
-
Solution 3: Use Advanced Formulation Techniques. For in-vivo studies or complex assays, consider more advanced formulation strategies such as complexation with cyclodextrins or using lipid-based formulations to improve solubility and bioavailability.[8][10]
Data Presentation
The following table summarizes the expected solubility profile of this compound based on its chemical structure and the properties of similar molecules.
| Solvent | Type | Expected Solubility | Rationale / Notes |
| Water (pH < 6) | Aqueous | Insoluble | The carboxylic acid is protonated (R-COOH), and the molecule is dominated by its large hydrophobic structure.[3] |
| Water (pH > 8) | Aqueous | Slightly Soluble / Soluble | The carboxylic acid is deprotonated to its more soluble salt form (R-COO⁻). Solubility is still limited by the hydrophobic backbone.[4] |
| PBS (pH 7.4) | Aqueous Buffer | Very Poorly Soluble | The pH is not high enough to ensure complete deprotonation and solubility. |
| DMSO | Polar Aprotic | Soluble | A standard solvent for preparing high-concentration stock solutions of hydrophobic compounds. |
| Ethanol | Polar Protic | Soluble to Moderately Soluble | A common co-solvent, but may not achieve concentrations as high as DMSO. |
| Methanol | Polar Protic | Soluble to Moderately Soluble | Similar to ethanol; mentioned as a solvent for a related compound.[11][12] |
| Dichloromethane | Nonpolar | Likely Soluble | The compound's hydrophobic nature suggests solubility in nonpolar organic solvents. |
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of this compound solid in a suitable vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of compound, add the appropriate volume to make a 10, 20, or 50 mM solution).
-
Facilitate Dissolution: Vortex the solution vigorously. If the solid does not fully dissolve, use gentle warming in a 37°C water bath and/or sonication until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing an Aqueous Working Solution via pH Adjustment
This protocol is useful when an organic co-solvent must be avoided.
-
Weigh Compound: Accurately weigh the compound in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of a basic solution, such as 1N NaOH, dropwise while vortexing. Add just enough base to fully dissolve the compound, forming a concentrated sodium salt solution.
-
Dilution and Neutralization: Add your desired aqueous buffer (e.g., PBS) to reach the near-final volume. The buffer will help neutralize the excess base.
-
Final pH Adjustment: Check the pH of the solution. If it is still too basic for your experiment, adjust it downwards carefully using a dilute acid like 1N HCl. Be aware that as you approach neutral pH, the compound may begin to precipitate.
-
Final Volume: Add buffer to reach the final desired volume and concentration. This solution should ideally be prepared fresh before each experiment.
Visualizations
Caption: Troubleshooting workflow for dissolving poorly soluble compounds.
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(benzyloxy)propanoic acid | 27912-85-2 [chemicalbook.com]
- 12. 27912-85-2 CAS MSDS (3-(benzyloxy)propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
Characterization and Confirmation of 3-(3-(benzyloxy)phenyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and spectroscopic properties of 3-(3-(benzyloxy)phenyl)propanoic acid and its structural analogs. The data presented herein, including detailed experimental protocols and comparative tables, serves as a valuable resource for the characterization and confirmation of this compound in research and development settings.
Structural and Physical Properties
This compound is a carboxylic acid derivative featuring a benzyloxy substituent on the phenyl ring. Its structure lends itself to potential applications in medicinal chemistry and materials science. A comparison of its physical properties with a closely related analog, 3-phenylpropanoic acid, is presented below.
| Property | This compound | 3-Phenylpropanoic Acid (for comparison) |
| Molecular Formula | C16H16O3 | C9H10O2 |
| Molecular Weight | 256.29 g/mol | 150.17 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | 79.5-88.5 °C[1] | 47-49 °C |
| CAS Number | 57668-34-5[1] | 501-52-0 |
Spectroscopic Characterization
The confirmation of the structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this compound are not publicly available, the expected spectral data can be predicted based on its chemical structure and comparison with analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.25-7.45 | Multiplet | 5H | Benzyl aromatic protons |
| ~6.8-7.2 | Multiplet | 4H | Phenyl aromatic protons |
| ~5.05 | Singlet | 2H | -O-CH2-Ph |
| ~2.9 | Triplet | 2H | -CH2-Ar |
| ~2.6 | Triplet | 2H | -CH2-COOH |
¹H NMR Data for 3-Phenylpropanoic Acid (for comparison):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.8-12.0 | Singlet (broad) | 1H | -COOH |
| 7.18-7.35 | Multiplet | 5H | Aromatic protons |
| 2.97 | Triplet | 2H | -CH2-Ph |
| 2.68 | Triplet | 2H | -CH2-COOH |
Expected ¹³C NMR Data for this compound:
| Chemical Shift (ppm) | Assignment |
| ~178 | -COOH |
| ~158 | C-O (aromatic) |
| ~142 | Quaternary aromatic C |
| ~137 | Quaternary aromatic C (benzyl) |
| ~129.5 | Aromatic CH |
| ~128.5 | Aromatic CH (benzyl) |
| ~128.0 | Aromatic CH (benzyl) |
| ~127.5 | Aromatic CH (benzyl) |
| ~121 | Aromatic CH |
| ~115 | Aromatic CH |
| ~114 | Aromatic CH |
| ~70 | -O-CH2-Ph |
| ~36 | -CH2-Ar |
| ~30 | -CH2-COOH |
¹³C NMR Data for 3-Phenylpropanoic Acid (for comparison):
| Chemical Shift (ppm) | Assignment |
| 179.3 | -COOH |
| 140.7 | Quaternary aromatic C |
| 128.5 | Aromatic CH |
| 128.3 | Aromatic CH |
| 126.2 | Aromatic CH |
| 35.8 | -CH2-Ph |
| 30.7 | -CH2-COOH |
Infrared (IR) Spectroscopy
Expected IR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (carboxylic acid dimer) |
| 1600, 1500 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (carboxylic acid) |
| 1100 | Strong | C-O stretch (ether) |
IR Data for 3-Phenylpropanoic Acid (for comparison): [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 3080, 3060, 3020 | Medium | C-H stretch (aromatic) |
| 2940 | Medium | C-H stretch (aliphatic) |
| 1705 | Strong | C=O stretch (carboxylic acid dimer) |
| 1605, 1495 | Medium-Strong | C=C stretch (aromatic) |
| 1220 | Strong | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
Expected MS Data for this compound:
-
Molecular Ion (M⁺): m/z = 256
-
Key Fragmentation Peaks:
-
m/z = 91 (C7H7⁺, tropylium ion from benzyl group)
-
m/z = 165 (M - C7H7)
-
m/z = 211 (M - COOH)
-
MS Data for 3-Phenylpropanoic Acid (for comparison):
-
Molecular Ion (M⁺): m/z = 150
-
Key Fragmentation Peaks:
-
m/z = 105
-
m/z = 91 (C7H7⁺, tropylium ion)
-
m/z = 77 (C6H5⁺, phenyl ion)
-
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more), relaxation delay of 2-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and structural confirmation of this compound.
Logical Relationship of Spectroscopic Data to Structure
Caption: Interrelation of the chemical structure and its corresponding spectroscopic data for confirmation.
References
A Comparative Guide to the Synthetic Routes of 3-(3-(benzyloxy)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four distinct synthetic routes to 3-(3-(benzyloxy)phenyl)propanoic acid, a valuable intermediate in pharmaceutical synthesis. The routes evaluated are the Perkin reaction, the Wittig reaction, the Heck reaction, and the direct benzylation of 3-(3-hydroxyphenyl)propanoic acid. Each method is assessed based on reaction yield, complexity, and starting materials, with detailed experimental protocols and quantitative data presented for effective comparison.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound is contingent on factors such as starting material availability, desired purity, and scalability. The following table summarizes the key quantitative data for the four primary synthetic pathways discussed in this guide.
| Parameter | Route 1: Perkin Reaction | Route 2: Wittig Reaction | Route 3: Heck Reaction | Route 4: Direct Benzylation |
| Starting Materials | 3-(benzyloxy)benzaldehyde, Acetic Anhydride, Sodium Acetate | 3-(benzyloxy)benzaldehyde, (Carbethoxymethylene)triphenylphosphorane | 1-Bromo-3-(benzyloxy)benzene, Ethyl acrylate, Palladium catalyst | 3-(3-hydroxyphenyl)propanoic acid, Benzyl bromide, Base |
| Key Intermediates | 3-(3-(benzyloxy)phenyl)cinnamic acid | Ethyl 3-(3-(benzyloxy)phenyl)acrylate | Ethyl 3-(3-(benzyloxy)phenyl)acrylate | Methyl 3-(3-hydroxyphenyl)propanoate |
| Overall Yield (Estimated) | 65-75% | 70-80% | 60-70% | 80-90% |
| Number of Steps | 2 | 3 | 2 | 2 |
| Purity (Typical) | Good to Excellent | Excellent | Good | Excellent |
| Key Advantages | Readily available starting materials. | High stereoselectivity for the trans-alkene. | Good functional group tolerance. | High overall yield and atom economy. |
| Key Disadvantages | High reaction temperatures, potential for side reactions. | Stoichiometric use of phosphonium ylide, generation of triphenylphosphine oxide waste. | Requires a palladium catalyst, potential for metal contamination. | Benzyl bromide is a lachrymator. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route, providing a clear visual comparison of the starting materials, intermediates, and final product.
Caption: Comparative workflow of four synthetic routes to this compound.
Experimental Protocols
Detailed experimental procedures for the key steps of each synthetic route are provided below. These protocols are based on established literature methods for analogous transformations and may require optimization for the specific substrate.
Route 1: Perkin Reaction
Step 1: Synthesis of 3-(3-(benzyloxy)phenyl)cinnamic acid
A mixture of 3-(benzyloxy)benzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) is heated at 180°C for 5-8 hours. After cooling, the reaction mixture is poured into water and boiled to hydrolyze the excess acetic anhydride. The solution is then made alkaline with sodium carbonate, filtered to remove any impurities, and the filtrate is acidified with concentrated hydrochloric acid. The precipitated 3-(3-(benzyloxy)phenyl)cinnamic acid is collected by filtration, washed with cold water, and dried. A typical yield for this reaction is in the range of 70-80%.[1][2][3]
Step 2: Hydrogenation of 3-(3-(benzyloxy)phenyl)cinnamic acid
3-(3-(benzyloxy)phenyl)cinnamic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (typically 1-3 atm) until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound. This reduction step typically proceeds with high yield (90-95%).[4][5][6]
Route 2: Wittig Reaction
Step 1: Synthesis of Ethyl 3-(3-(benzyloxy)phenyl)acrylate
To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added a solution of 3-(benzyloxy)benzaldehyde (1 equivalent) in the same solvent. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is triturated with a non-polar solvent like hexane to precipitate triphenylphosphine oxide. The hexane solution is filtered, and the filtrate is concentrated to give the crude ethyl 3-(3-(benzyloxy)phenyl)acrylate, which can be purified by column chromatography. The yield for this step is typically high, around 85-95%.[7][8][9]
Step 2: Hydrolysis of Ethyl 3-(3-(benzyloxy)phenyl)acrylate
The ethyl 3-(3-(benzyloxy)phenyl)acrylate (1 equivalent) is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is washed with ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the 3-(3-(benzyloxy)phenyl)cinnamic acid. The product is collected by filtration, washed with water, and dried. The hydrolysis usually proceeds with a yield of 90-98%.[10][11]
Step 3: Hydrogenation of 3-(3-(benzyloxy)phenyl)cinnamic acid
The procedure is identical to Step 2 of the Perkin Reaction route.
Route 3: Heck Reaction
Step 1: Synthesis of Ethyl 3-(3-(benzyloxy)phenyl)acrylate
A mixture of 1-bromo-3-(benzyloxy)benzene (1 equivalent), ethyl acrylate (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand like triphenylphosphine (2-10 mol%), and a base such as triethylamine or potassium carbonate (2-3 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile is heated at 80-120°C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford ethyl 3-(3-(benzyloxy)phenyl)acrylate. Yields for this reaction can vary but are typically in the range of 70-85%.[12][13][14]
Step 2: Hydrolysis of Ethyl 3-(3-(benzyloxy)phenyl)acrylate
The procedure is identical to Step 2 of the Wittig Reaction route.
Route 4: Direct Benzylation
Step 1: Esterification of 3-(3-hydroxyphenyl)propanoic acid
3-(3-hydroxyphenyl)propanoic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of a strong acid such as sulfuric acid is added. The mixture is heated to reflux for 4-6 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 3-(3-hydroxyphenyl)propanoate, which is often used in the next step without further purification. The esterification typically yields the product in 90-95% yield.
Step 2: Benzylation of Methyl 3-(3-hydroxyphenyl)propanoate
Methyl 3-(3-hydroxyphenyl)propanoate (1 equivalent) is dissolved in a polar aprotic solvent such as acetone or DMF. Anhydrous potassium carbonate (1.5-2 equivalents) and benzyl bromide (1.1 equivalents) are added to the solution. The mixture is heated to reflux for 6-12 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give crude methyl 3-(3-(benzyloxy)phenyl)propanoate, which can be purified by column chromatography. This step usually provides a yield of 85-95%.[15]
Step 3: Hydrolysis of Methyl 3-(3-(benzyloxy)phenyl)propanoate
The procedure is analogous to the hydrolysis of the ethyl ester in the Wittig and Heck reaction routes, using sodium hydroxide in a mixture of methanol and water. The acidification of the reaction mixture after hydrolysis yields the final product, this compound, with a typical yield of over 95%.[15]
References
- 1. asianpubs.org [asianpubs.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Stereospecific hydrogenation of (Z)-α-benzoylamino-o-benzyloxy[β-2H]cinnamic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chemmethod.com [chemmethod.com]
- 6. RU2529026C1 - Method of producing saturated carboxylic acids - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. webassign.net [webassign.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Phenylpropanoic Acid Derivatives: A Comparative Guide for GPCR-Targeted Drug Discovery
Introduction: Phenylpropanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents. This guide provides a comparative analysis of 3-(3-(benzyloxy)phenyl)propanoic acid and other notable phenylpropanoic acid derivatives, with a focus on their modulatory activity on G-protein coupled receptors (GPCRs), a critical family of drug targets. We will delve into their performance as antagonists of GPR34 and agonists of GPR40 (also known as FFAR1), supported by experimental data and detailed protocols.
Section 1: Phenylpropanoic Acid Derivatives as GPR34 Antagonists
G protein-coupled receptor 34 (GPR34) is an emerging therapeutic target implicated in various inflammatory and neurological disorders. The development of potent and selective GPR34 antagonists is a key area of research. A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a novel class of GPR34 antagonists.
Performance Data
The antagonist activity of these derivatives was evaluated using two distinct in vitro assays: a GloSensor cAMP assay to measure the inhibition of forskolin-induced cAMP production and a Tango assay to assess β-arrestin recruitment. The most potent compound identified in this series, compound 5e , exhibited sub-micromolar to nanomolar potency.
| Compound | Scaffold | Assay Type | IC50 (µM) | Reference |
| 5e | (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative | GloSensor cAMP | 0.680 | [1] |
| 5e | (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative | Tango Assay | 0.059 | [1] |
Experimental Protocols
GloSensor™ cAMP Assay: This assay quantifies changes in intracellular cyclic AMP levels. CHO-K1 cells stably co-expressing human GPR34 and the GloSensor™-22F cAMP plasmid were used.
-
Cells were seeded in a 384-well plate and incubated overnight.
-
The medium was replaced with a CO2-independent medium containing 10% v/v GloSensor™ cAMP Reagent.
-
Cells were incubated for 2 hours at room temperature in the dark.
-
Test compounds were added, followed by the addition of forskolin to stimulate cAMP production.
-
Luminescence was measured after a 15-minute incubation.
-
IC50 values were calculated from the dose-response curves.[1]
Tango™ GPR34-bla U2OS Assay: This assay measures G protein-coupled receptor activation by detecting the recruitment of β-arrestin to the receptor.
-
Tango™ GPR34-bla U2OS cells were plated in a 384-well plate and incubated.
-
Test compounds were added to the cells.
-
After a 5-hour incubation at 37°C, the LiveBLAzer™ B/G Substrate was added.
-
The plate was incubated for an additional 2 hours at room temperature.
-
Fluorescence was measured at an excitation of 409 nm and emission wavelengths of 460 nm and 530 nm.
-
IC50 values were determined from the dose-response curves.[1]
GPR34 Signaling Pathway
Caption: GPR34 signaling pathway and point of inhibition.
Section 2: Phenylpropanoic Acid Derivatives as GPR40 (FFAR1) Agonists
GPR40, or Free Fatty Acid Receptor 1 (FFAR1), is a well-established target for the treatment of type 2 diabetes mellitus due to its role in glucose-stimulated insulin secretion. Several classes of phenylpropanoic acid derivatives have been developed as potent GPR40 agonists.
Performance Data
The agonist activity of these compounds is typically assessed by their ability to stimulate intracellular calcium mobilization or other downstream signaling events in cells expressing GPR40. The data below showcases the potency of different phenylpropanoic acid derivatives as GPR40 agonists.
| Compound Class/Example | Scaffold | Assay Type | EC50 (nM) | Reference |
| Biphenyl Derivatives | 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid | GPR40 Agonist Activity | Potent (specific EC50 not cited) | [2] |
| Aminobornyl Derivatives | 3-(3-(4-(((1R,2R,4R)-1,7,7-trimethylbicyclo-[2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acid | FFAR1 Activation | Active at 10 µM | [3] |
| TAK-875 | Phenylpropanoic acid derivative | GPR40 Agonist Activity | Potent (phase III clinical trial candidate) | [4][5] |
Experimental Protocols
FFAR1 (GPR40) Reporter Assay: This assay measures the activation of the FFAR1 receptor by quantifying the expression of a reporter gene under the control of a response element.
-
HEK293 cells stably expressing human GPR40 and a suitable reporter system (e.g., luciferase or β-galactosidase) are used.
-
Cells are seeded in a multi-well plate and incubated.
-
Test compounds are added at various concentrations.
-
A known FFAR1 agonist, such as GW9508, is used as a positive control.
-
After an appropriate incubation period, the reporter gene activity is measured using a luminometer or spectrophotometer.
-
EC50 values are calculated from the dose-response curves, representing the concentration of the compound that elicits a half-maximal response.[6]
Calcium Flux Assay: This assay measures the increase in intracellular calcium concentration upon GPR40 activation, which is coupled to the Gαq signaling pathway.
-
HEK293 cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
Test compounds are added, and the change in fluorescence is monitored over time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
EC50 values are determined from the concentration-response curves.
GPR40 (FFAR1) Signaling Pathway
Caption: GPR40 (FFAR1) signaling pathway leading to insulin secretion.
Comparative Summary and Conclusion
The phenylpropanoic acid scaffold demonstrates remarkable versatility in targeting different GPCRs. The (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives are potent antagonists of GPR34, a receptor involved in inflammation and neuropathic pain. In contrast, other derivatives, including biphenyl and aminobornyl substituted phenylpropanoic acids, act as agonists of GPR40, a key regulator of insulin secretion.
The choice of substituents on the phenylpropanoic acid core dictates the target specificity and the pharmacological action (antagonism vs. agonism). For researchers and drug development professionals, this highlights the "tunability" of the phenylpropanoic acid scaffold for designing selective GPCR modulators. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the evaluation and development of new chemical entities based on this privileged structure. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives to translate their in vitro potency into clinical efficacy.
References
- 1. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Unlocking Anticancer Potential: A Comparative Analysis of Benzyloxyphenyl-Methylaminophenol Analogs as STAT3 Inhibitors
A series of novel benzyloxyphenyl-methylaminophenol derivatives has been synthesized and evaluated for their potential as anticancer agents through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This guide provides a comparative analysis of the biological activity of these analogs, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The benzyloxyphenyl-methylaminophenol scaffold has emerged as a promising starting point for the development of potent and selective STAT3 inhibitors. This analysis focuses on a selection of these analogs, detailing their efficacy in inhibiting STAT3 signaling and their corresponding antiproliferative effects on cancer cells.
Comparative Biological Activity
The inhibitory potency of the benzyloxyphenyl-methylaminophenol analogs against the IL-6-induced STAT3 signaling pathway and their antiproliferative activity against the MDA-MB-468 breast cancer cell line were quantified. The results, expressed as IC50 values (the concentration required to achieve 50% inhibition), are summarized in the table below. A lower IC50 value indicates greater potency.
| Compound | STAT3 Inhibition IC50 (µM)[1] | Antiproliferative Activity IC50 (µM)[1] |
| Hit Compound (1) | > 20 | > 20 |
| Analog 4a | 7.71 | 9.61 |
| Analog 4b | 1.38 | > 20 |
Among the synthesized compounds, analogs 4a and 4b demonstrated significantly improved activity against the STAT3 signaling pathway compared to the initial hit compound.[1] Notably, compound 4b exhibited the most potent STAT3 inhibition with an IC50 value of 1.38 µM.[1] Compound 4a also displayed strong STAT3 inhibitory activity and, importantly, showed potent antiproliferative effects against the MDA-MB-468 cancer cell line with an IC50 of 9.61 µM.[1]
Experimental Protocols
STAT3 Luciferase Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of STAT3 in response to stimuli, such as interleukin-6 (IL-6), and to screen for inhibitors.
Principle: The assay utilizes a reporter gene, typically firefly luciferase, whose expression is controlled by a promoter containing STAT3-specific binding sites (Sis-inducible elements).[2] When STAT3 is activated (phosphorylated) and translocates to the nucleus, it binds to these elements and drives the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the level of STAT3 transcriptional activity.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in an appropriate medium. The cells are then co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (to normalize for transfection efficiency).
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are pre-treated with various concentrations of the test compounds for a defined period.
-
STAT3 Activation: The cells are then stimulated with a known STAT3 activator, such as IL-6, to induce the signaling cascade.
-
Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The percentage of inhibition is calculated by comparing the luciferase activity in compound-treated cells to that in untreated (vehicle control) cells. The IC50 value is then determined from the dose-response curve.
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: MDA-MB-468 breast cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizing the STAT3 Signaling Pathway
The following diagram illustrates the key steps in the IL-6 induced STAT3 signaling pathway and the point of inhibition by the benzyloxyphenyl-methylaminophenol analogs.
Caption: IL-6 induced STAT3 signaling pathway and point of inhibition.
This comparative guide highlights the potential of benzyloxyphenyl-methylaminophenol derivatives as a promising class of STAT3 inhibitors for cancer therapy. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of these and similar compounds.
References
A Comparative Guide to Validating the Purity of Synthesized 3-(3-(benzyloxy)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of purity for any newly synthesized compound is a cornerstone of chemical research and drug development. For a molecule such as 3-(3-(benzyloxy)phenyl)propanoic acid, which holds potential as a building block in medicinal chemistry, confirming its identity and purity is paramount to ensure the reliability and reproducibility of downstream applications. This guide provides an objective comparison of this compound with relevant alternatives and details the essential experimental protocols for its purity validation.
Comparative Analysis
To contextualize the purity validation of this compound, it is compared with two structurally related alternatives: 3-phenylpropanoic acid, its parent compound without the benzyloxy protecting group, and 2-(3-benzoylphenyl)propanoic acid (Ketoprofen), a widely used non-steroidal anti-inflammatory drug (NSAID) that also features a propanoic acid moiety.[1][2][3][4] The presence of the benzyloxy group in the target compound introduces specific spectroscopic features that must be identified during analysis.
Data Presentation: Purity and Characterization Summary
The purity of a synthesized compound is typically assessed using a combination of chromatographic and spectroscopic techniques.[5] High-Performance Liquid Chromatography (HPLC) is effective for determining percentage purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure and mass.[6][7]
| Compound | Structure | Molecular Formula | Calculated Mass (Da) | Observed Mass (ESI-MS) [M-H]⁻ (Da) | Purity by HPLC (%) | Key ¹H NMR Signals (δ, ppm) |
| This compound | O=C(O)CCc1cc(OCc2ccccc2)ccc1 | C₁₆H₁₆O₃ | 256.29 | 255.10 | >98% | 10-12 (broad s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 6.8-7.2 (m, 4H, Ar-H), 5.05 (s, 2H, O-CH₂), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂) |
| 3-phenylpropanoic acid (Alternative 1) | O=C(O)CCc1ccccc1 | C₉H₁₀O₂ | 150.17 | 149.06 | >99% | 10-12 (broad s, 1H, COOH), 7.1-7.3 (m, 5H, Ar-H), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂) |
| 2-(3-benzoylphenyl)propanoic acid (Ketoprofen) (Alternative 2) | O=C(O)C(C)c1cccc(C(=O)c2ccccc2)c1 | C₁₆H₁₄O₃ | 254.28 | 253.09 | >99% | 10-12 (broad s, 1H, COOH), 7.4-7.8 (m, 9H, Ar-H), 3.8 (q, 1H, CH), 1.5 (d, 3H, CH₃) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and consistent results. The following are standard protocols for the key analytical techniques used in purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for quantifying the purity of organic compounds by separating the main component from any impurities.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV absorbance at 210 nm, where the carboxyl group absorbs, or at a wavelength corresponding to the aromatic system's maximum absorbance.[8][9]
-
Sample Preparation: The synthesized compound is accurately weighed and dissolved in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The retention time of the main peak is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of an organic molecule by providing detailed information about the arrangement of hydrogen atoms.[7]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are analyzed. For this compound, characteristic signals include the very broad singlet for the carboxylic acid proton between 10-12 ppm, the aromatic protons, the benzylic methylene protons around 5 ppm, and the two methylene groups of the propanoic acid chain.[10][11] The absence of significant impurity peaks confirms the sample's purity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound, which serves as a crucial confirmation of its identity.[7][12]
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: ESI can be run in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.
-
Sample Preparation: A dilute solution of the compound (typically 1-10 µg/mL) is prepared in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of water.
-
Analysis: The sample is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion (e.g., [M-H]⁻). The high-resolution mass spectrum allows for the determination of the molecular formula with high accuracy (typically within 5 ppm), providing strong evidence for the compound's identity.[13]
Visualizations
Experimental Workflow for Purity Validation
The following diagram illustrates the logical flow from a newly synthesized compound to its final purity validation.
Caption: Workflow for synthesis, purification, and analytical validation.
Hypothetical Signaling Pathway
This diagram shows a hypothetical signaling pathway where a propanoic acid derivative could act as an inhibitor of a key enzyme, a common mechanism in drug development.
Caption: Inhibition of a kinase cascade by a hypothetical drug candidate.
References
- 1. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. rroij.com [rroij.com]
- 8. shimadzu.com [shimadzu.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
A Comparative Guide to the Synthesis of 3-(3-(benzyloxy)phenyl)propanoic Acid: Alternative Reagents and Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 3-(3-(benzyloxy)phenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. We will explore alternative reagents and catalysts for established methods, presenting experimental data to facilitate the selection of the most suitable protocol based on factors such as yield, reaction time, and environmental impact.
Introduction
The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve the formation of the C2-C3 bond of the propanoic acid chain or the modification of a pre-existing phenylpropanoid skeleton. This guide will focus on four primary synthetic pathways:
-
Malonic Ester Synthesis: A classic method for forming the propanoic acid side chain.
-
Knoevenagel Condensation followed by Reduction: A two-step approach involving the formation of a cinnamic acid intermediate.
-
Perkin Reaction followed by Reduction: An alternative two-step route to the target molecule via a cinnamic acid derivative.
-
Heck Reaction followed by Reduction: A modern cross-coupling strategy to construct the carbon skeleton.
We will compare these methods, providing quantitative data where available and detailed experimental protocols.
Comparison of Synthetic Routes
| Synthetic Route | Key Reagents/Catalysts | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | 3-(Benzyloxy)benzyl chloride, Diethyl malonate, Sodium ethoxide | 85-95[1] | 3-5 | High yields, readily available starting materials. | Use of strong base, potential for side reactions. |
| Knoevenagel Condensation & Reduction | 3-(Benzyloxy)benzaldehyde, Malonic acid, Piperidine/Pyridine (condensation); H₂/Pd-C (reduction) | 70-85 (overall)[2] | 4-8 | Milder conditions for condensation, avoids harsh alkylating agents. | Two-step process, potential for catalyst poisoning in reduction. |
| Perkin Reaction & Reduction | 3-(Benzyloxy)benzaldehyde, Acetic anhydride, Sodium acetate (Perkin); H₂/Pd-C (reduction) | 60-75 (overall)[3][4] | 6-12 | Utilizes inexpensive reagents. | Requires high temperatures, longer reaction times. |
| Heck Reaction & Reduction | 3-(Benzyloxy)phenyl bromide, Acrylic acid, Palladium catalyst (Heck); H₂/Pd-C (reduction) | 50-70 (overall) | 12-24 | High functional group tolerance. | Expensive catalyst, requires careful optimization. |
Experimental Protocols
Malonic Ester Synthesis
This method involves the alkylation of diethyl malonate with 3-(benzyloxy)benzyl chloride, followed by hydrolysis and decarboxylation.
Step 1: Alkylation To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), diethyl malonate is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the addition of 3-(benzyloxy)benzyl chloride. The reaction is refluxed for 3-4 hours.
Step 2: Hydrolysis and Decarboxylation The reaction mixture from Step 1 is concentrated, and a solution of sodium hydroxide in water is added. The mixture is refluxed for 2 hours to hydrolyze the ester groups. The resulting solution is cooled and acidified with concentrated hydrochloric acid. The mixture is then heated to 150 °C to effect decarboxylation, yielding this compound. A similar procedure for 3-(3-halogenophenyl)propanoic acid reported yields of 85-86%.[1]
Knoevenagel Condensation followed by Reduction
This two-step sequence starts with the condensation of 3-(benzyloxy)benzaldehyde with malonic acid to form 3-(3-(benzyloxy)phenyl)cinnamic acid, which is then reduced.
Step 1: Knoevenagel Condensation A mixture of 3-(benzyloxy)benzaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated at reflux for 2-3 hours.[2] The reaction mixture is then cooled and poured into water, and the precipitated product is collected by filtration.
Step 2: Catalytic Hydrogenation The 3-(3-(benzyloxy)phenyl)cinnamic acid is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.
Perkin Reaction followed by Reduction
This route is similar to the Knoevenagel condensation but uses an acid anhydride and its corresponding carboxylate salt.
Step 1: Perkin Reaction A mixture of 3-(benzyloxy)benzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at 180°C for 5-8 hours.[3][4] After cooling, the mixture is treated with a sodium carbonate solution and then acidified to precipitate the 3-(3-(benzyloxy)phenyl)cinnamic acid.
Step 2: Catalytic Hydrogenation The reduction of the cinnamic acid derivative is carried out as described in the Knoevenagel condensation protocol.
Heck Reaction followed by Reduction
This modern approach utilizes a palladium-catalyzed cross-coupling reaction.
Step 1: Heck Reaction A mixture of 3-(benzyloxy)phenyl bromide, acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC.
Step 2: Catalytic Hydrogenation The resulting 3-(3-(benzyloxy)phenyl)cinnamic acid is then reduced to the target molecule using catalytic hydrogenation as previously described.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Malonic Ester Synthesis Workflow.
Caption: Knoevenagel Condensation and Reduction Workflow.
Caption: Perkin Reaction and Reduction Workflow.
Caption: Heck Reaction and Reduction Workflow.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher, including desired yield, cost considerations, and available equipment. The Malonic Ester Synthesis offers a high-yielding and straightforward approach. The Knoevenagel Condensation provides a milder alternative, while the Perkin Reaction is cost-effective. The Heck Reaction, although potentially lower-yielding and more expensive, offers excellent functional group compatibility. By understanding the advantages and disadvantages of each method, researchers can make an informed decision to best suit their synthetic goals.
References
A Comparative Guide to the Efficacy and Potency of Novel Benzyloxyphenyl Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzyloxyphenyl propanoic acid scaffold has emerged as a versatile platform for the development of novel therapeutic agents targeting a range of debilitating diseases. This guide provides a comparative analysis of recently developed derivatives, focusing on their efficacy and potency against various molecular targets, including G protein-coupled receptors (GPCRs), signal transducers and activators of transcription (STATs), and nuclear receptors. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Comparative Efficacy and Potency
The biological activity of benzyloxyphenyl propanoic acid derivatives is highly dependent on the substitution pattern of the phenyl ring and the nature of the propanoic acid side chain. The following tables summarize the quantitative data for several lead compounds, showcasing their potency against different targets.
Table 1: GPR34 Antagonists
| Compound | Target | Assay | Potency (IC₅₀) |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e) | GPR34 | GloSensor cAMP Assay | 0.680 μM |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e) | GPR34 | Tango Assay | 0.059 μM |
Table 2: STAT3 Signaling Pathway Inhibitors
| Compound | Target | Assay | Potency (IC₅₀) |
| Benzyloxyphenyl-methylaminophenol derivative (4a) | IL-6/STAT3 Signaling | STAT3 Reporter Assay | 7.71 μM |
| Benzyloxyphenyl-methylaminophenol derivative (4b) | IL-6/STAT3 Signaling | STAT3 Reporter Assay | 1.38 μM |
Table 3: Antiproliferative Activity
| Compound | Cell Line | Potency (IC₅₀) |
| Benzyloxyphenyl-methylaminophenol derivative (4a) | MDA-MB-468 (Breast Cancer) | 9.61 μM |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | MCF-7 (Breast Cancer) | 6.93 ± 0.4 µM[1] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | HCT-116 (Colon Cancer) | 10.88 ± 0.8 µM[1] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | Hela (Cervical Cancer) | 9.46 ± 0.7 µM[1] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | PC-3 (Prostate Cancer) | 12.17 ± 0.9 µM[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
GloSensor™ cAMP Assay for GPR34 Antagonism
This assay quantifies changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in many GPCR signaling pathways.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR34 receptor are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are harvested and resuspended in a CO2-independent medium. The cell suspension is then incubated with the GloSensor™ cAMP Reagent for two hours at room temperature to allow for reagent loading.
-
Compound Addition: The cell suspension is dispensed into 384-well plates. For antagonist testing, cells are pre-incubated with the test compounds (e.g., derivative 5e) before the addition of a known GPR34 agonist.
-
Luminescence Reading: Luminescence is measured immediately after agonist addition using a luminometer. A decrease in the agonist-induced luminescence signal in the presence of the test compound indicates antagonistic activity.
-
Data Analysis: The IC₅₀ values are calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation.
Tango™ GPCR Assay for GPR34 Antagonism
The Tango™ assay measures G protein-independent signaling by quantifying the recruitment of β-arrestin to an activated GPCR.
-
Cell Line: U2OS cells co-expressing the GPR34 receptor fused to a transcription factor and a β-arrestin-protease fusion protein are used.
-
Assay Principle: Upon agonist binding to GPR34, β-arrestin is recruited, bringing the protease in proximity to the receptor. The protease cleaves the transcription factor, which then translocates to the nucleus and activates the expression of a β-lactamase reporter gene.
-
Assay Procedure: Cells are plated in 384-well plates and incubated with the test compounds. A GPR34 agonist is then added to stimulate the receptor.
-
Signal Detection: After an incubation period, a fluorescent β-lactamase substrate is added to the cells. The cleavage of this substrate leads to a change in the fluorescence resonance energy transfer (FRET) signal, which is measured on a plate reader.
-
Data Analysis: A decrease in the agonist-induced FRET signal indicates antagonistic activity, from which IC₅₀ values are determined.
STAT3 Reporter Assay
This cell-based assay is used to screen for inhibitors of the STAT3 signaling pathway.
-
Cell Line and Reagents: A suitable human cancer cell line (e.g., MDA-MB-468) is transiently co-transfected with a STAT3-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Treatment: Transfected cells are seeded into 96-well plates and treated with various concentrations of the test compounds (e.g., derivatives 4a and 4b) for a specified period.
-
Pathway Activation: The STAT3 pathway is then stimulated with a known activator, such as Interleukin-6 (IL-6).
-
Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC₅₀ values are calculated based on the inhibition of IL-6-induced luciferase activity.
ERK1/2 Phosphorylation Assay
This assay is used to determine the activation state of the MAPK/ERK signaling pathway, which is downstream of many GPCRs, including GPR34.
-
Cell Culture and Starvation: CHO cells expressing the target receptor are grown to confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are pre-treated with the test compound (antagonist) for a defined period, followed by stimulation with a specific agonist.
-
Cell Lysis: After stimulation, the cells are washed with ice-cold phosphate-buffered saline and lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence substrate.
-
Quantification: The band intensities are quantified using densitometry, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of pathway inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action is essential for a clear understanding of the mechanism of action. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.
Caption: GPR34 Signaling Pathway and Point of Inhibition.
Caption: STAT3 Signaling Pathway and Point of Inhibition.
References
Benchmarking the Performance of 3-(3-(benzyloxy)phenyl)propanoic Acid in Biological Assays: A Comparative Guide
For researchers and professionals in drug development, understanding the potential biological activities of a novel compound is paramount. This guide provides a comparative benchmark for the performance of 3-(3-(benzyloxy)phenyl)propanoic acid by examining the activities of its close structural analogs and derivatives in various biological assays. While direct experimental data for this compound is limited in publicly available literature, the extensive research on related phenylpropanoic acid derivatives offers valuable insights into its potential applications and performance.
This guide summarizes quantitative data from key experiments, details the corresponding protocols, and visualizes relevant biological pathways and experimental workflows to aid in the design of future studies.
Comparative Performance of Phenylpropanoic Acid Derivatives
The biological activities of compounds structurally related to this compound, such as 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) and other derivatives, have been investigated across several therapeutic areas. The data presented below summarizes their performance in key assays, providing a baseline for evaluating the subject compound.
Vasodilatory and Antihypertensive Activity
3-HPPA, the debenzylated form of this compound, has demonstrated significant endothelium-dependent vasodilation.[1]
| Compound | Assay | Model | Key Parameter | Result |
| 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) | Thoracic Aorta Ring Tension Test | Norepinephrine-pre-contracted rat vascular rings | EC50 | 0.1 µM[1] |
Osteoclastogenesis Inhibition
Phenolic acid metabolites, including 3-HPPA, have been shown to inhibit the formation and activity of osteoclasts, suggesting potential applications in bone resorption disorders.[2][3]
| Compound | Assay | Model | Concentration | Effect |
| 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) | Osteoclastogenesis Assay | RANKL-differentiated RAW 264.7 osteoclasts | 0.1 mg/ml | Reduction in bone resorption activity and osteoclast number[2] |
Neuroprotective Effects
The potential for neuroprotection has been explored through assays measuring the inhibition of amyloid-β peptide aggregation, a key pathological hallmark of Alzheimer's disease.[2]
| Compound | Assay | Model | Concentration | Effect |
| 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) | Amyloid-β (1-42) Aggregation Assay | Cell-free | 100 µM | Inhibition of Aβ42 peptide aggregation[2] |
Antimicrobial Activity
Chlorinated derivatives of 3-phenylpropanoic acid have been isolated and shown to possess significant and selective antimicrobial activities.[4][5]
| Compound | Organism | Assay | MIC (µg/mL) |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | Broth microdilution | 62.5 |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | Broth microdilution | 125 |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | Broth microdilution | 125 |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | Broth microdilution | 250 |
G Protein-Coupled Receptor (GPCR) Antagonism
Derivatives of phenylpropanoic acid have been identified as antagonists for GPCRs, such as GPR34, which are involved in various physiological and pathological processes, including neuropathic pain.[6][7]
| Compound | Target | Assay | Key Parameter | Result |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e) | GPR34 | GloSensor cAMP Assay | IC50 | 0.680 µM[7] |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e) | Tango Assay | IC50 | 0.059 µM[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays mentioned in this guide.
Thoracic Aorta Ring Tension Assay
This ex vivo assay measures the vasodilatory effect of a compound on isolated arterial rings.
-
Tissue Preparation : The thoracic aorta is excised from a rat and cleaned of adhering fat and connective tissue. It is then cut into rings of 2-3 mm in width.
-
Mounting : The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
Contraction : The rings are pre-contracted with a vasoconstrictor, typically norepinephrine or phenylephrine.
-
Compound Administration : Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., 3-HPPA) are added to the bath.[1]
-
Data Acquisition : Changes in isometric tension are recorded using a force transducer. The relaxation is expressed as a percentage of the pre-contraction tension.
-
Analysis : The half-maximal effective concentration (EC50) is calculated from the concentration-response curve.
Osteoclastogenesis and Bone Resorption Assay
This in vitro assay assesses the effect of a compound on the differentiation and function of osteoclasts.
-
Cell Culture : RAW 264.7 cells, a murine macrophage cell line, are cultured in a suitable medium.
-
Differentiation : To induce osteoclast differentiation, the cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
-
Compound Treatment : The test compound is added to the culture medium during the differentiation period.
-
Osteoclast Identification : After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are counted as osteoclasts.
-
Bone Resorption Activity : To measure resorptive activity, the cells are cultured on a calcium phosphate-coated surface. The area of resorption pits is quantified after removing the cells.
-
Analysis : The number of osteoclasts and the area of resorption are compared between treated and untreated cells.[2][3]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation : A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared.
-
Compound Dilution : Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can enhance understanding and aid in experimental design.
Caption: GPR34 signaling pathway and the inhibitory action of an antagonist.
Caption: General experimental workflow for screening inhibitory compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-(3-Hydroxyphenyl)propionic Acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Silico and Experimental Properties of 3-(3-(benzyloxy)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted (in silico) and available experimental properties of the chemical compound 3-(3-(benzyloxy)phenyl)propanoic acid. Understanding these properties is crucial for assessing its potential applications in drug discovery and development, particularly for predicting its behavior in biological systems. While comprehensive experimental data for this specific molecule is limited in publicly available literature, this guide collates the existing information and provides context with data from closely related compounds.
Physicochemical Properties: A Tale of Prediction and Limited Experimentation
The physicochemical properties of a compound, such as its acidity (pKa), lipophilicity (LogP), and solubility, are fundamental determinants of its pharmacokinetic and pharmacodynamic profile. Below is a comparison of the in silico predicted values for this compound against available experimental data.
Table 1: Comparison of In Silico and Experimental Physicochemical Properties
| Property | In Silico (Predicted) Value | Experimental Value | Method/Source |
| Molecular Formula | C₁₆H₁₆O₃ | C₁₆H₁₆O₃ | N/A |
| Molecular Weight | 256.29 g/mol | 256.29 g/mol | N/A |
| pKa | 4.66 | Data not available | Prediction based on similar structures |
| LogP | 3.1 | Data not available | Prediction based on chemical structure |
| Aqueous Solubility | Data not available | Data not available | N/A |
| Melting Point | Data not available | 79.5-88.5 °C | Thermo Scientific Chemicals[1] |
Note: The absence of experimental data for pKa, LogP, and aqueous solubility for this compound highlights a significant data gap in the scientific literature. The provided in silico values are computational estimates and should be verified experimentally for any research or development applications.
Biological Activity: An Indirect Link to GPR34 Antagonism
Table 2: Biological Activity of a Structurally Related Compound
| Compound | Target | Assay | IC₅₀ | Source |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid | GPR34 | GloSensor cAMP Assay | 0.680 µM | [2][3] |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid | GPR34 | Tango Assay | 0.059 µM | [2][3] |
GPR34 is implicated in various physiological and pathological processes, making it an attractive target for drug discovery. The antagonistic activity of a similar molecule suggests a potential avenue for investigation for this compound and its derivatives.
Signaling Pathways and Experimental Workflows
To facilitate further research, this section provides a diagram of the GPR34 signaling pathway, which may be relevant to the biological activity of this compound derivatives. Additionally, a logical workflow for the initial characterization of a novel compound is presented.
References
- 1. 3-[3-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(3-(Benzyloxy)phenyl)propanoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(3-(Benzyloxy)phenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C16H16O3 | [1] |
| Appearance | White to light brown crystals or powder | [1][2] |
| Physical State | Solid | [2] |
| Melting Point | 79.5-88.5 °C | [1] |
| Solubility | No information available | [2] |
| Stability | Stable under normal conditions | [2] |
Hazard Identification and First Aid
While a comprehensive Safety Data Sheet (SDS) for this compound is not fully available, data from closely related compounds suggest the following potential hazards and first aid measures. The toxicological properties of this specific substance have not been fully investigated.[3]
| Hazard | First Aid Measures |
| Eye Contact | May cause eye irritation.[3] Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek medical attention. |
| Skin Contact | May cause skin irritation.[3] Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing and shoes.[3] Get medical attention if irritation persists. |
| Inhalation | May cause respiratory tract irritation.[3] Move the person to fresh air. If symptoms occur, get medical attention.[2] |
| Ingestion | May cause irritation of the digestive tract.[3] Clean mouth with water and drink plenty of water afterward.[2] Do NOT induce vomiting.[3] Seek medical attention if you feel unwell. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles, Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield is recommended when handling larger quantities or when there is a splash hazard.[4] |
| Skin/Body | Laboratory Coat, Chemical-Resistant Apron | Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2][3] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Hands | Chemical-Resistant Gloves | Handle with gloves. Nitrile or neoprene rubber gloves are recommended.[5] Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[4][6] |
| Respiratory | Fume Hood or Respirator | Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2][7] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is essential for the safe handling and storage of this compound.
Handling Workflow
Caption: Workflow for handling this compound.
Handling Procedures:
-
Always work in a well-ventilated area, such as a chemical fume hood.
-
Avoid the formation of dust.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke when using this product.[8]
Storage Procedures:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Disposal Workflow
References
- 1. H33899.06 [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. utsi.edu [utsi.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. sdfine.com [sdfine.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
